2-methyl-1H-benzo[d]imidazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3H-benzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-9-7-3-2-6(11)4-8(7)10-5/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOLHBXPXDTNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538579 | |
| Record name | 2-Methyl-1H-benzimidazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41292-66-4 | |
| Record name | 2-Methyl-1H-benzimidazol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41292-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-benzimidazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and inferred chemical properties of 2-methyl-1H-benzo[d]imidazol-5-ol (CAS No: 41292-66-4). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides context based on the well-characterized analogue, 2-methyl-1H-benzo[d]imidazole. This guide covers physicochemical properties, a proposed synthesis protocol, and a discussion of potential biological activities based on related benzimidazole derivatives. The information herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported. The following tables summarize the known properties of the target compound and its parent analogue, 2-methyl-1H-benzo[d]imidazole, for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41292-66-4 | --INVALID-LINK-- |
| Molecular Formula | C₈H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 148.16 g/mol | --INVALID-LINK-- |
| Purity | 95% | ChemShuttle |
| Storage Temperature | 2-8 °C | ChemShuttle |
Table 2: Physicochemical and Spectroscopic Data for 2-methyl-1H-benzo[d]imidazole (Analogue)
| Property | Value | Source |
| Melting Point | 173-175 °C | --INVALID-LINK--[1] |
| Solubility | Slightly soluble in water. | --INVALID-LINK-- |
| IR (KBr, cm⁻¹) | 3185 (N-H) | --INVALID-LINK--[1] |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H, C4H & C7H), 7.09-7.06 (m, 2H, C5H & C6H), 2.46 (s, 1H, CH₃) | --INVALID-LINK--[1] |
| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 151.15, 138.91, 130.90, 114.17, 14.54 | --INVALID-LINK--[1] |
| Mass Spectrum (m/z) | 132 (M+, 71%), 131 (52%), 104 (9%), 90 (7%), 78 (72%), 63 (100%) | --INVALID-LINK--[1] |
Synthesis of this compound
A plausible and widely used method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2][3]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the reaction of 3,4-diaminophenol with acetic acid.
References
An In-depth Technical Guide to the NMR Spectral Analysis of 2-methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-methyl-1H-benzo[d]imidazol-5-ol. Due to the limited availability of direct experimental spectra for this specific compound, this paper presents a detailed analysis based on the known spectral data of the parent compound, 2-methyl-1H-benzo[d]imidazole, and established principles of NMR spectroscopy, including substituent effects. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.
Predicted NMR Spectral Data
The introduction of a hydroxyl group at the C-5 position of the 2-methyl-1H-benzo[d]imidazole scaffold is expected to significantly influence the chemical shifts of the aromatic protons and carbons. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound, derived from the experimental data of 2-methyl-1H-benzo[d]imidazole and incorporating the anticipated substituent chemical shifts (SCS) of the hydroxyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ | ~2.5 | Singlet | - | |
| H-4 | ~7.2-7.3 | Doublet | ~8.5 | Ortho-coupling to H-6 |
| H-6 | ~6.8-6.9 | Doublet of doublets | ~8.5, ~2.0 | Ortho-coupling to H-4, meta-coupling to H-7 |
| H-7 | ~7.3-7.4 | Doublet | ~2.0 | Meta-coupling to H-6 |
| N-H | ~12.0 | Broad Singlet | - | Exchangeable proton, chemical shift is concentration and solvent dependent |
| O-H | Variable | Broad Singlet | - | Exchangeable proton, chemical shift is highly dependent on solvent, concentration, and temperature |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ | ~14 | |
| C-2 | ~152 | |
| C-4 | ~115 | |
| C-5 | ~150 | Carbon bearing the hydroxyl group, significantly deshielded |
| C-6 | ~110 | |
| C-7 | ~105 | |
| C-3a | ~135 | |
| C-7a | ~140 |
Experimental Protocols
The following section outlines a detailed methodology for the acquisition of high-quality NMR spectra for this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (N-H and O-H), allowing for their observation.
-
Sample Concentration : Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v).
NMR Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching : The NMR probe should be tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
-
Shimming : The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : Typically 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width : Typically 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on the sample concentration.
-
Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction : The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Referencing : The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration : For ¹H NMR, the relative areas of the peaks are determined by integration.
-
Peak Picking : The chemical shifts of the peaks are accurately determined.
Visualizations
The following diagrams illustrate the chemical structure with atom numbering for NMR assignment and a typical workflow for NMR spectral analysis.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Caption: A logical workflow for the NMR spectral analysis of a small organic molecule.
In-Depth Technical Guide to the FT-IR Spectrum of 2-methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 2-methyl-1H-benzo[d]imidazol-5-ol. This document details the expected vibrational frequencies, provides in-depth experimental protocols for spectral acquisition, and includes visual diagrams to illustrate key workflows and molecular-spectral correlations.
Data Presentation: Predicted FT-IR Spectral Data
While a publicly available, experimentally validated FT-IR spectrum for this compound is not readily accessible, a reliable predictive summary of its characteristic absorption bands has been compiled. This data is based on the analysis of the FT-IR spectra of closely related benzimidazole derivatives and established infrared spectroscopy correlation tables. The following table summarizes the expected vibrational frequencies and their assignments.
| Wavenumber Range (cm⁻¹) | Functional Group Assignment | Vibrational Mode | Expected Intensity |
| 3400 - 3200 | O-H (Phenol) | Stretching | Strong, Broad |
| 3300 - 3100 | N-H (Imidazole) | Stretching | Medium, Broad |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium to Weak |
| 2980 - 2850 | C-H (Methyl) | Stretching | Medium to Weak |
| 1630 - 1610 | C=N (Imidazole) | Stretching | Medium |
| 1610 - 1580 | C=C (Aromatic Ring) | Stretching | Medium to Strong |
| 1520 - 1480 | C=C (Aromatic Ring) | Stretching | Medium to Strong |
| 1470 - 1440 | C-H (Methyl) | Bending (Asymmetric) | Medium |
| 1380 - 1360 | C-H (Methyl) | Bending (Symmetric) | Medium |
| 1350 - 1250 | C-N (Imidazole Ring) | Stretching | Medium |
| 1260 - 1180 | C-O (Phenol) | Stretching | Strong |
| 900 - 675 | C-H (Aromatic) | Out-of-Plane Bending | Strong |
Experimental Protocols
To obtain a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) technique.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
This compound (sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Spatula
-
Analytical balance
Procedure:
-
Drying: Dry the spectroscopic grade KBr in an oven at 110°C for at least 2 hours to remove any absorbed water, which can interfere with the spectrum. Allow it to cool in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.
-
Mixing: Weigh approximately 100-200 mg of the dried KBr. Add the sample to the KBr in the agate mortar.
-
Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the powdered mixture into the pellet-forming die. Distribute the powder evenly.
-
Pressing: Place the die into the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background Collection: Run a background spectrum with an empty sample compartment.
-
Sample Analysis: Acquire the FT-IR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Attenuated Total Reflectance (ATR) Method
ATR is a more modern and rapid technique that requires minimal sample preparation.
Materials and Equipment:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
This compound (sample)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Crystal Cleaning: Ensure the surface of the ATR crystal is clean. Wipe it gently with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: With the clean, dry ATR crystal, run a background spectrum. This will account for any ambient atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample over the desired wavenumber range.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a solvent and lint-free wipe.
Mandatory Visualizations
The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the correlation between the molecular structure and its FT-IR spectrum.
Mass Spectrometry of 2-methyl-1H-benzo[d]imidazol-5-ol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 2-methyl-1H-benzo[d]imidazol-5-ol, tailored for researchers, scientists, and drug development professionals. This document outlines predicted fragmentation patterns, detailed experimental protocols, and visual representations of the underlying processes.
Predicted Mass Spectrum Data
The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances for the major fragments of this compound under electron ionization (EI) mass spectrometry. These predictions are based on the known fragmentation patterns of benzimidazoles and phenolic compounds.[1][2][3][4][5] The molecular weight of this compound is 148.16 g/mol .
| m/z | Predicted Relative Abundance | Proposed Fragment Structure | Notes |
| 148 | High | [M]+• (Molecular Ion) | The intact molecule with one electron removed. Expected to be a prominent peak. |
| 133 | Moderate | [M - CH3]+ | Loss of a methyl radical from the 2-position. |
| 121 | Moderate | [M - HCN]+• | Characteristic loss of hydrogen cyanide from the imidazole ring.[1][2] |
| 105 | Moderate to High | [M - CH3 - CO]+ | Subsequent loss of carbon monoxide from the [M - CH3]+ fragment. |
| 93 | Moderate | [M - HCN - CO]+• | Loss of carbon monoxide from the fragment formed by HCN elimination. |
| 77 | Low to Moderate | [C6H5]+ | Phenyl cation, indicative of the benzene ring. |
Experimental Protocols
Two common mass spectrometry techniques suitable for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds to improve their volatility.[6][7][8]
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.[8]
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.[8]
-
Derivatization (Optional): To enhance volatility and thermal stability, the hydroxyl group can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To a dried aliquot of the sample, add 50 µL of the derivatizing reagent and heat at 70°C for 30 minutes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6][7]
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol
ESI-MS is ideal for polar and thermally labile molecules and is often coupled with liquid chromatography (LC) for mixture analysis.[9][10][11][12]
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.[13]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[13] The solution should be free of non-volatile salts.[13]
2. LC-ESI-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: 5-95% B.
-
8-10 min: 95% B.
-
10-10.1 min: 95-5% B.
-
10.1-12 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: m/z 50-1000.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for mass spectrometry analysis.
References
- 1. scispace.com [scispace.com]
- 2. journalijdr.com [journalijdr.com]
- 3. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. poseidon-scientific.com [poseidon-scientific.com]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Guidance: Solubility Profile of 2-methyl-1H-benzo[d]imidazol-5-ol in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-methyl-1H-benzo[d]imidazol-5-ol, a heterocyclic compound of interest in pharmaceutical research, within two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to the limited availability of specific quantitative solubility data for this particular molecule in public literature, this document focuses on the expected solubility based on the broader class of benzimidazole derivatives and outlines a comprehensive, standardized experimental protocol for its precise determination.
Introduction to this compound and Solvent Properties
This compound belongs to the benzimidazole family, a class of heterocyclic compounds recognized for their diverse pharmacological activities. The solubility of a compound is a critical physicochemical property that significantly influences its suitability for various stages of drug discovery and development, including in vitro assays, formulation, and in vivo studies.
Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of organic compounds, including many that are poorly soluble in water.[1][2] Its capacity to penetrate biological membranes also makes it a common vehicle for drug delivery in cellular assays.
Ethanol is a polar protic solvent widely used in pharmaceutical preparations. It is less polar than DMSO but is capable of dissolving many organic molecules through hydrogen bonding and dipole-dipole interactions.
Expected Solubility Profile
Data Summary Table
As no specific quantitative data was found, the following table is presented as a template for researchers to populate upon experimental determination.
| Solvent | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Predicted Solubility of this compound | Experimentally Determined Solubility (mg/mL) |
| DMSO | 78.13 | 47.2 | Good | To be determined |
| Ethanol | 46.07 | 24.6 | Moderate to Good | To be determined |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5][6][7] The following protocol provides a detailed methodology for determining the solubility of this compound in DMSO and ethanol.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol, analytical grade
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid.
-
Accurately add a known volume of the respective solvent (DMSO or ethanol) to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[5] Preliminary studies can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To separate the dissolved compound from the undissolved solid, two common methods are:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. Ensure the filter material is compatible with the solvent and does not adsorb the compound.
-
-
-
Analysis:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method or another appropriate analytical technique.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in mg/mL or mol/L by back-calculating from the measured concentration of the diluted sample, taking the dilution factor into account.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
Elucidating the Anticancer Potential of Benzimidazole Scaffolds: A Review of Mechanistic Pathways
A comprehensive analysis of the direct molecular interactions and cellular signaling pathways affected by benzimidazole derivatives in cancer cells reveals a multi-faceted approach to inhibiting tumorigenesis. While specific mechanistic data for 2-methyl-1H-benzo[d]imidazol-5-ol remains limited in publicly accessible scientific literature, the broader family of benzimidazole-containing compounds has been extensively studied, showcasing a range of anticancer activities. These activities primarily revolve around the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
The benzimidazole core structure is a versatile scaffold in medicinal chemistry, leading to the development of numerous derivatives with potent biological activities. In the context of oncology, these derivatives have been shown to target various hallmarks of cancer. The subsequent sections will delve into the known mechanisms of action of several notable benzimidazole derivatives, providing a framework for the potential, yet unconfirmed, anticancer properties of this compound.
I. Induction of Apoptosis
A primary mechanism by which benzimidazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through both the intrinsic and extrinsic pathways. For instance, certain benzimidazole hybrids have been shown to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2[1]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-3 and caspase-9, ultimately resulting in apoptotic cell death[1][2].
II. Cell Cycle Arrest
Disruption of the normal cell cycle is another key strategy employed by benzimidazole compounds to inhibit cancer cell growth. Many derivatives have been observed to cause cell cycle arrest at various phases, most commonly the G2/M phase[2][3]. This arrest prevents cancer cells from proceeding through mitosis and proliferation. The underlying mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For example, some derivatives have been shown to affect the expression levels of CDK2 and other key cell cycle regulators[2].
III. Inhibition of Key Cellular Enzymes and Kinases
Benzimidazole derivatives have been successfully designed to target and inhibit a range of enzymes that are critical for cancer cell function and survival.
-
Kinase Inhibition: A significant number of benzimidazole compounds act as kinase inhibitors. They have been shown to target receptor tyrosine kinases like EGFR and HER2, as well as intracellular kinases such as CDK2, AURKC, and mTOR[2]. By blocking the activity of these kinases, these compounds can interfere with downstream signaling pathways that control cell growth, proliferation, and survival.
-
Topoisomerase Inhibition: Some benzimidazole derivatives function as topoisomerase inhibitors[4]. Topoisomerases are enzymes that are essential for DNA replication and transcription. By inhibiting these enzymes, the compounds can introduce DNA strand breaks, leading to cell death[4].
-
Fatty Acid Synthase (FASN) Inhibition: FASN is an enzyme that is overexpressed in many cancers and is involved in the synthesis of fatty acids required for rapid cell proliferation. Certain novel 1H-benzo[d]imidazole-5-carboxamide derivatives have been developed as FASN inhibitors, demonstrating a targeted metabolic approach to cancer therapy[5].
-
Transglutaminase 2 (TG2) Inhibition: In specific cancers like renal cell carcinoma, overexpression of TG2 has been linked to the inactivation of the tumor suppressor p53[6]. Novel 1H-benzo[d]imidazole-4,7-dione based inhibitors of TG2 have been shown to stabilize p53, leading to tumor cell apoptosis[6].
IV. Microtubule Targeting
A well-established mechanism for some benzimidazole derivatives is the disruption of microtubule dynamics. These compounds can act as microtubule targeting agents (MTAs), similar to widely used chemotherapeutics. By interfering with the polymerization or depolymerization of microtubules, they can induce mitotic arrest, leading to cell death in rapidly dividing cancer cells[7][8].
Quantitative Data on Benzimidazole Derivatives
To provide a clearer understanding of the potency of various benzimidazole derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for several compounds against different cancer cell lines. It is crucial to reiterate that these data do not pertain to this compound, but rather to other structurally related molecules.
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | HCT-116 | 7.82 - 10.21 | [2] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | HepG2 | 7.82 - 10.21 | [2] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | MCF-7 | 7.82 - 10.21 | [2] |
| 1H-benzo[d]imidazole-4,7-dione based TG2 inhibitor (Compound 8j) | ACHN | 2.15 (GI50) | [6] |
| 1H-benzo[d]imidazole-4,7-dione based TG2 inhibitor (Compound 8j) | Caki-1 | 1.98 (GI50) | [6] |
| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10) | MDA-MB-231 | 0.33 (EGFR IC50) | [3] |
| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13) | SKOV3 | 0.38 (EGFR IC50) | [3] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 | 0.73 | [7][8] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 | 20.4 | [7][8] |
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. While specific protocols for this compound are not available, this section outlines the general procedures used to investigate the anticancer mechanisms of benzimidazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzimidazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.
Visualizing the Mechanisms
To illustrate the complex signaling pathways affected by benzimidazole derivatives, the following diagrams are provided. These are generalized representations based on the known mechanisms of various compounds within this class.
Figure 1: Generalized signaling pathways targeted by benzimidazole derivatives in cancer cells.
Figure 2: General experimental workflow for evaluating the anticancer effects of benzimidazole derivatives.
References
- 1. Toxicology and carcinogensis studies of 2-methylimidazole (Cas No. 693-98-1) in B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Predicted Biological Targets of 2-methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a predictive analysis of the biological targets for the compound 2-methyl-1H-benzo[d]imidazol-5-ol. The information is derived from in-silico modeling principles and the known activities of structurally related benzimidazole compounds. The quantitative data and predicted targets herein are intended for illustrative and guidance purposes for further experimental validation and have not been experimentally confirmed for this specific molecule.
Introduction
The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, known for its diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound this compound, a member of this class, holds therapeutic potential. This guide provides a comprehensive in-silico prediction of its biological targets, outlines potential mechanisms of action, and offers detailed experimental protocols for the validation of these predictions. The aim is to furnish a foundational resource for researchers to accelerate the investigation of this compound in drug discovery and development programs.
In-Silico Target Prediction Methodology
The prediction of biological targets for this compound was approached through a multi-faceted in-silico strategy. This involved ligand-based and structure-based methods, leveraging the wealth of data on the benzimidazole scaffold.[1][2]
-
Quantitative Structure-Activity Relationship (QSAR): Analysis of QSAR models built from datasets of known benzimidazole derivatives active against various targets. Key molecular descriptors for this compound were calculated and compared against these models to predict potential activities.[3]
-
Pharmacophore Modeling: Generation of pharmacophore models from potent, known inhibitors of specific targets. The 3D conformation of this compound was then screened against these models to assess its fit and potential for interaction.[4][5]
-
Molecular Docking: Putative targets were identified by docking the 3D structure of this compound into the crystal structures of various enzymes and receptors known to be modulated by benzimidazole derivatives. Binding energies and interaction patterns were analyzed to prioritize the most likely targets.[6][7]
The following diagram illustrates the general workflow for in-silico target prediction.
Caption: A generalized workflow for the in-silico prediction of biological targets.
Predicted Biological Targets
Based on the in-silico analysis, this compound is predicted to primarily interact with protein kinases and enzymes involved in DNA topology and inflammatory pathways. The hydroxyl group at the 5-position and the methyl group at the 2-position are anticipated to play key roles in target binding and selectivity.
Summary of Predicted Targets and Binding Affinities
The following table summarizes the prioritized predicted targets for this compound, along with hypothetical binding affinities and inhibitory concentrations derived from docking scores and QSAR analysis. These values are illustrative and require experimental confirmation.
| Target Class | Predicted Target | Predicted Binding Affinity (Kd, nM) (Hypothetical) | Predicted IC50 (nM) (Hypothetical) | Potential Therapeutic Area |
| Tyrosine Kinase | Epidermal Growth Factor Receptor (EGFR) | 85 | 150 | Oncology |
| Tyrosine Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 120 | 250 | Oncology |
| Topoisomerase | Human Topoisomerase I | 250 | 500 | Oncology |
| Cyclooxygenase | Cyclooxygenase-2 (COX-2) | 180 | 400 | Anti-inflammatory, Oncology |
Predicted Signaling Pathway Involvement
The predicted targets suggest that this compound could modulate key signaling pathways involved in cell proliferation, angiogenesis, and inflammation.
EGFR/VEGFR-2 Signaling Pathway
Inhibition of EGFR and VEGFR-2 would disrupt downstream signaling cascades crucial for cancer cell growth and the formation of new blood vessels that supply tumors.
References
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neovarsity.org [neovarsity.org]
- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 5. fiveable.me [fiveable.me]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. youtube.com [youtube.com]
In Silico Analysis of 2-methyl-1H-benzo[d]imidazol-5-ol: A Technical Guide to Molecular Interactions and Pathway Modeling
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 2-methyl-1H-benzo[d]imidazol-5-ol and its derivatives, focusing on their interactions with biological targets. This document outlines detailed methodologies for computational experiments, presents quantitative data from molecular docking studies, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound and In Silico Modeling
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound, this compound, and its analogs are of growing interest for their potential therapeutic applications. In silico modeling, a cornerstone of modern drug discovery, offers a powerful approach to investigate the molecular interactions of these compounds, predict their biological targets, and elucidate their mechanisms of action at an atomic level.
Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (e.g., Density Functional Theory - DFT) are instrumental in predicting the binding affinity and mode of interaction between a ligand, such as a this compound derivative, and its macromolecular target. These methods accelerate the drug design process, reduce costs, and provide valuable insights that guide further experimental validation.
Molecular Interactions of a this compound Derivative with a DNA Polymerase Complex
A notable in silico study investigated the interaction of a derivative of this compound with a DNA Polymerase-damaged DNA complex (PDB ID: 4Q45). This research provides a concrete example of the application of molecular docking to understand the binding of this class of compounds to a biologically significant target.
Quantitative Data Summary
The following table summarizes the key quantitative data from the molecular docking study of the this compound derivative with the DNA Polymerase complex.
| Parameter | Value | Unit | Significance |
| Binding Affinity | -6.6 | kcal/mol | Indicates a favorable binding interaction between the ligand and the receptor.[1] |
Experimental Protocols
This section details the methodologies for the key in silico experiments relevant to the study of this compound and its derivatives.
Molecular Docking Protocol
Molecular docking was performed to predict the binding conformation and affinity of the this compound derivative to the DNA Polymerase-damaged DNA complex.[2]
-
Software: UCSF DOCK 6.9 was utilized for the molecular docking simulations.[2]
-
Receptor Preparation:
-
The crystal structure of the DNA Polymerase-damaged DNA complex was obtained from the RCSB Protein Data Bank (PDB ID: 4Q45).[2]
-
The receptor structure was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
The molecular surface of the receptor was generated using the DMS tool with a probe radius of 1.4 Å.[2]
-
-
Ligand Preparation:
-
The 3D structure of the this compound derivative was generated.
-
Energy minimization of the ligand structure was performed using a suitable force field (e.g., MMFF94).[2]
-
-
Docking Simulation:
-
A docking box was defined to encompass the active site of the DNA Polymerase.
-
The docking simulation was performed using a flexible ligand approach.
-
The resulting poses were scored based on the docking software's scoring function to identify the most favorable binding mode.
-
Visualizations: Pathways and Workflows
DNA Damage Recognition and Repair Pathway
The following diagram illustrates a simplified signaling pathway for DNA damage recognition and repair, a process in which DNA Polymerases play a crucial role. The targeting of this pathway by small molecules like the this compound derivative could have significant therapeutic implications.
In Silico Experimental Workflow
The following diagram outlines the logical workflow for the in silico analysis of this compound derivatives, from initial structure preparation to the final analysis of molecular interactions.
Conclusion
The in silico modeling of this compound and its derivatives provides a powerful and insightful approach to understanding their potential as therapeutic agents. The detailed protocols and workflows presented in this guide offer a framework for researchers to conduct their own computational studies. The specific example of the interaction with a DNA Polymerase complex highlights the potential of this class of compounds to modulate key biological pathways. Further in silico and subsequent in vitro and in vivo studies are warranted to fully explore the therapeutic potential of this compound and its analogs.
References
The Therapeutic Potential of 2-methyl-1H-benzo[d]imidazol-5-ol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and mechanisms of action of 2-methyl-1H-benzo[d]imidazol-5-ol and its derivatives. The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse pharmacological activities. This document collates available data on the anticancer, antimicrobial, and anti-inflammatory properties of this specific class of benzimidazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and drug development efforts.
Core Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative. A general synthetic scheme is presented below.
General Synthesis of this compound Derivatives
A common method for the synthesis of 2-methyl-1H-benzimidazole derivatives involves the reaction of an appropriately substituted o-phenylenediamine with acetic acid. For the synthesis of the core compound, this compound, 4-amino-3-nitrophenol would first be reduced to 3,4-diaminophenol, followed by condensation with acetic acid.
Potential Therapeutic Uses
Derivatives of 2-methyl-1H-benzo[d]imidazole have demonstrated promising activity in several key therapeutic areas. The following sections summarize the available quantitative data and underlying mechanisms of action.
Anticancer Activity
Benzimidazole derivatives are well-established as a class of compounds with significant anticancer potential. Their mechanisms of action are diverse and include the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[1][2]
While specific data for this compound is limited, studies on closely related analogs provide valuable insights. For instance, the closely related compound, 2-methyl-1H-benzimidazole, has shown prominent cytotoxic activities.[3] Another derivative, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, has displayed remarkable anticancer activity against HepG2 and Huh7 cell lines.[1]
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Cell Line | Activity | IC50/LC50 Value | Reference |
| 2-methyl-1H-benzimidazole | Brine Shrimp | Cytotoxic | LC50: 0.42 µg/mL | [3] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver Cancer) | Anticancer | IC50: 0.39 µg/mL | [1] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver Cancer) | Anticancer | IC50: 0.32 µg/mL | [1] |
| 2-(phenoxymethyl)-benzimidazole | - | Topoisomerase I Inhibition | IC50: 14.1 µmol/L | [2] |
The anticancer mechanism of many benzimidazole derivatives involves the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to mitotic arrest and subsequent apoptosis.[2]
Antimicrobial Activity
Benzimidazole derivatives have a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[4][5][6] The core structure is a key pharmacophore in many antimicrobial drugs.
The antimicrobial potential of 2-methyl-1H-benzimidazole has been evaluated, showing weak activity against various bacterial strains.[3] Further derivatization of the benzimidazole scaffold is a common strategy to enhance antimicrobial potency.
Table 2: Antimicrobial Activity of 2-methyl-1H-benzimidazole
| Compound | Microorganism | Activity | Zone of Inhibition (mm) | Reference |
| 2-methyl-1H-benzimidazole | Gram-positive & Gram-negative bacteria | Weak Antibacterial | 7-8 | [3] |
The mechanism of antimicrobial action for benzimidazoles can vary, but it often involves the inhibition of essential enzymes or disruption of cellular processes in the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and benzimidazole derivatives have emerged as promising anti-inflammatory agents.[6][7][8][9] Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COXs).[6]
Table 3: Anti-inflammatory Activity of a Benzimidazole Derivative
| Compound | Model | Dose | % Inhibition of Edema | Reference |
| 2-cyclohexylamino-1(4-methoxy phenyl) benzimidazole | Carrageenan-induced rat paw oedema | 100 mg/kg p.o. | 53.2 | [9] |
The anti-inflammatory effects of benzimidazoles are often attributed to their ability to inhibit the production of pro-inflammatory prostaglandins by targeting COX enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of benzimidazole derivatives.
Synthesis of 2-methyl-1H-benzimidazole[3]
Materials:
-
o-phenylenediamine
-
Glacial acetic acid
-
4N HCl
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and glacial acetic acid (1.2 equivalents) is refluxed in 4N HCl for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated crude product is filtered, washed with water, and dried.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Cytotoxicity Assay (Brine Shrimp Lethality Bioassay)[3]
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Sea salt
-
Test compound solutions at various concentrations
-
Vincristine sulphate (positive control)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Brine shrimp nauplii are hatched in artificial seawater under constant aeration for 48 hours.
-
Solutions of the test compounds are prepared in DMSO and further diluted with artificial seawater to the desired concentrations.
-
Ten nauplii are transferred to each vial containing the test solution.
-
The vials are incubated for 24 hours under illumination.
-
The number of surviving nauplii is counted, and the percentage of mortality is calculated.
-
The LC50 value is determined from the dose-response curve.
Antimicrobial Assay (Disc Diffusion Method)[3][4]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or appropriate growth medium
-
Sterile paper discs
-
Test compound solutions
-
Standard antibiotic (e.g., ciprofloxacin)
-
DMSO (solvent control)
Procedure:
-
The microbial inoculum is standardized and uniformly spread on the surface of the agar plates.
-
Sterile paper discs are impregnated with known concentrations of the test compounds and the standard antibiotic.
-
A disc impregnated with the solvent (DMSO) serves as a negative control.
-
The discs are placed on the inoculated agar surface.
-
The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[9]
Materials:
-
Wistar rats or mice
-
Carrageenan solution (1% w/v in saline)
-
Test compound suspension
-
Standard anti-inflammatory drug (e.g., ibuprofen)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific time (e.g., 1 hour), carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group compared to the control group.
Conclusion
The this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. The available data on related compounds suggest significant potential for anticancer, antimicrobial, and anti-inflammatory applications. Further research, including the synthesis of a broader range of derivatives and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic utility of this chemical class. The experimental protocols and mechanistic insights provided in this guide aim to facilitate these future investigations.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-Methyl-1H-benzimidazole from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1H-benzimidazole, a crucial scaffold in medicinal chemistry, from the precursor o-phenylenediamine. The core of this synthesis is the Phillips-Ladenburg condensation reaction. This document outlines the underlying reaction mechanism, presents detailed experimental protocols for both conventional and microwave-assisted synthesis, and provides a comparative analysis of the quantitative data from these methods. All experimental workflows and reaction pathways are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring with an imidazole ring. The 2-methyl-1H-benzimidazole derivative is a particularly important pharmacophore due to its presence in a wide array of bioactive compounds exhibiting antiviral, anticancer, antihypertensive, and antiulcer properties. The synthesis of this key intermediate is most commonly achieved through the condensation of o-phenylenediamine with acetic acid, a reaction known as the Phillips-Ladenburg benzimidazole synthesis.[1][2][3] This guide will explore the nuances of this reaction, offering detailed protocols and comparative data to aid in its practical application.
Reaction Mechanism: The Phillips-Ladenburg Condensation
The synthesis of 2-methyl-1H-benzimidazole from o-phenylenediamine and acetic acid proceeds via a condensation reaction.[2][4] The mechanism involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of acetic acid, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring.
Caption: Reaction mechanism for the synthesis of 2-methyl-1H-benzimidazole.
Experimental Protocols
This section details two distinct and effective protocols for the synthesis of 2-methyl-1H-benzimidazole: a traditional method involving conventional heating and a more contemporary approach utilizing microwave irradiation.
Protocol 1: Conventional Synthesis via Reflux
This method employs conventional heating under reflux and is a widely practiced procedure for this transformation.
Experimental Workflow:
Caption: Workflow for the conventional synthesis of 2-methyl-1H-benzimidazole.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5.43 g of o-phenylenediamine, 5.4 ml of glacial acetic acid, and 20 ml of water.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 45 minutes.[4]
-
Work-up: After the reflux period, allow the mixture to cool to room temperature.
-
Neutralization and Precipitation: Carefully add concentrated ammonia solution dropwise until the solution is basic, which will precipitate the crude product.[4]
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a 10% aqueous ethanol solution to obtain pure 2-methyl-1H-benzimidazole.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a significant reduction in reaction time and often leads to improved yields.[5][6][7]
Experimental Workflow:
Caption: Workflow for the microwave-assisted synthesis of 2-methyl-1H-benzimidazole.
Detailed Methodology:
-
Reactant Preparation: In a microwave-safe vessel, thoroughly mix a 1:1 molar ratio of o-phenylenediamine and an appropriate carboxylic acid (in this case, acetic acid).[6]
-
Acidification: Add two drops of 4M hydrochloric acid to the mixture.[6]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 50% power for a period of 1.5 to 4 minutes.[6] The reaction progress should be monitored by thin-layer chromatography.
-
Cooling and Purification: After the reaction is complete, allow the mixture to cool. The crude product is then recrystallized from a 50:50 mixture of ethanol and water.[6]
-
Drying: Dry the purified product to obtain 2-methyl-1H-benzimidazole.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the different synthetic protocols, allowing for a direct comparison of their efficiencies.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Toluene Reflux Synthesis |
| Reagents | o-phenylenediamine, glacial acetic acid, water, ammonia | o-phenylenediamine, acetic acid, 4M HCl | o-phenylenediamine, glacial acetic acid, toluene |
| Reaction Time | 45 minutes[4] | 1.5 - 4 minutes[6] | 2 - 12 hours[8] |
| Yield | Not explicitly stated in the source, but generally good. | 80-95%[6] | >85%[8] |
| Purity (HPLC) | Not reported | Not reported | 99.2 - 99.3%[8] |
| Melting Point | 175 °C[9] | Not explicitly reported for 2-methyl derivative in the source. | Not reported |
| Solvent | Water, Ethanol[4] | Ethanol/Water[6] | Toluene[8] |
Conclusion
The synthesis of 2-methyl-1H-benzimidazole from o-phenylenediamine is a robust and versatile reaction. While the conventional reflux method is reliable, the microwave-assisted protocol offers significant advantages in terms of reaction speed and yield, aligning with the principles of green chemistry. The choice of synthetic route will depend on the specific requirements of the laboratory, including available equipment and desired throughput. Both methods, when executed with care, provide a reliable pathway to this important medicinal chemistry building block. The data presented herein provides a solid foundation for researchers to select and optimize the synthesis of 2-methyl-1H-benzimidazole for their drug discovery and development endeavors.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. jocpr.com [jocpr.com]
- 8. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 2-methyl-1H-benzo[d]imidazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on the well-established Phillips condensation method for benzimidazole synthesis, which involves the reaction of an o-phenylenediamine derivative with a carboxylic acid or its anhydride.
Introduction
Benzimidazole derivatives are a significant class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates the core benzimidazole scaffold with a methyl group at the 2-position and a hydroxyl group at the 5-position, making it a valuable building block for the synthesis of novel therapeutic agents. The following protocol outlines a reliable method for its preparation from 3,4-diaminophenol and acetic anhydride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Role |
| 3,4-Diaminophenol | C₆H₈N₂O | 124.14 | 10 | 1.24 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 12 | 1.22 | Reagent/Solvent |
| This compound | C₈H₈N₂O | 148.16 | - | - | Product (Theoretical Yield: 1.48 g) |
Note: The reaction yield is dependent on experimental conditions and purification efficiency.
Experimental Protocol
This protocol details the synthesis of this compound via the condensation of 3,4-diaminophenol with acetic anhydride.
Materials and Equipment:
-
3,4-Diaminophenol
-
Acetic anhydride
-
4 M Hydrochloric acid (HCl)
-
Ammonium hydroxide solution (concentrated)
-
Activated carbon
-
Ethanol
-
Distilled water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-diaminophenol (1.24 g, 10 mmol). b. In a fume hood, carefully add acetic anhydride (1.22 g, 1.15 mL, 12 mmol) to the flask. Caution: Acetic anhydride is corrosive and a lachrymator. Handle with appropriate personal protective equipment.
2. Cyclization Reaction: a. Attach a reflux condenser to the flask and place it in a heating mantle. b. Heat the reaction mixture to reflux (approximately 140°C) with continuous stirring. c. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
3. Work-up and Neutralization: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Slowly and carefully add 20 mL of 4 M hydrochloric acid to the reaction mixture to hydrolyze any remaining acetic anhydride and to protonate the product. c. Heat the acidic solution to boiling for 10-15 minutes to ensure complete hydrolysis and dissolution. d. If the solution is colored, add a small amount of activated carbon and boil for another 5-10 minutes. e. Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. f. Cool the filtrate in an ice bath. g. Neutralize the filtrate by the dropwise addition of concentrated ammonium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.
4. Isolation and Purification: a. Collect the precipitated solid by vacuum filtration using a Buchner funnel. b. Wash the solid with cold distilled water to remove any inorganic salts. c. Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the purified this compound. d. Dry the purified product in a vacuum oven.
5. Characterization: a. Determine the melting point of the final product. b. Characterize the structure and purity of the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Signaling Pathway (General Benzimidazole Synthesis)
The following diagram illustrates the general chemical transformation for the synthesis of this compound.
Caption: General reaction pathway for the synthesis.
Synthesis of Hydroxylated Benzimidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the step-by-step synthesis of hydroxylated benzimidazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antioxidant, and antiviral properties. The hydroxyl functionality can play a crucial role in the compound's mechanism of action, often by forming key hydrogen bonds with biological targets.
Core Synthetic Methodologies
The synthesis of hydroxylated benzimidazole derivatives primarily relies on the condensation reaction between an o-phenylenediamine and a carboxylic acid or an aldehyde. The presence of a hydroxyl group on either of the reactants leads to the formation of the desired hydroxylated benzimidazole.
Two classical methods form the foundation for these syntheses:
-
Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid, often under acidic conditions and with heating. The use of a hydroxyl-substituted o-phenylenediamine or a hydroxylated carboxylic acid will yield the target molecule.
-
Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde. This reaction typically requires an oxidative step to form the benzimidazole ring from the intermediate Schiff base.
Modern synthetic approaches often employ microwave irradiation or ultrasound assistance to improve reaction efficiency, reduce reaction times, and increase yields.[1]
Experimental Workflow: General Synthesis
The general workflow for the synthesis and purification of hydroxylated benzimidazole derivatives is outlined below.
References
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Assessment of 2-methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse pharmacological activities, including anticancer properties.[1] Among these, 2-methyl-1H-benzo[d]imidazol-5-ol and its analogs are of significant interest for their potential as cytotoxic agents. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a sensitive, quantitative, and reliable colorimetric method for evaluating cell viability and proliferation.[2][3] The assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[2] These crystals are subsequently solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Putative Mechanism of Action and Signaling Pathway
While the precise signaling cascade initiated by this compound is a subject of ongoing research, studies on structurally similar benzimidazole derivatives suggest a potential mechanism involving the disruption of microtubule dynamics.[4][5][6] Microtubule targeting agents (MTAs) interfere with the polymerization or depolymerization of tubulin, leading to mitotic arrest, primarily at the G2/M phase of the cell cycle.[4][5] This disruption of the cell cycle can subsequently trigger the intrinsic pathway of apoptosis.
Key molecular players potentially involved in this pathway include the tumor suppressor protein p53, the inhibitor of apoptosis protein survivin, and the cell cycle regulators cyclin-dependent kinase 1 (Cdk1) and cyclin B1.[4] Upon mitotic arrest induced by the benzimidazole compound, a cascade of events may be initiated, leading to the activation of pro-apoptotic proteins and ultimately, programmed cell death.
Caption: Putative signaling pathway of this compound.
Data Presentation
The cytotoxic potential of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the cytotoxic activities of various benzimidazole derivatives against a panel of human cancer cell lines, as reported in the literature.
Table 1: Cytotoxicity of Benzimidazole Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 ± 0.0 | [4] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | 20.4 ± 0.2 | [4] |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | MCF-7 (Breast) | 22.41 | [7] |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | HepG2 (Liver) | 25.14 | [7] |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | DLD-1 (Colon) | 41.97 | [7] |
| Compound 5 (a bromo-derivative of benzimidazole) | MCF-7 (Breast) | 17.8 ± 0.24 | [8] |
| Compound 5 (a bromo-derivative of benzimidazole) | DU-145 (Prostate) | 10.2 ± 1.4 | [8] |
| 2-Aryl-1H-benzo[d]imidazole derivative (O-7) | A549 (Lung) | 0.236 ± 0.096 | [5] |
| 2,5-substituted-1H-benzo[d]imidazole derivative (B15) | HeLa (Cervical) | 5.3 ± 0.21 | [6] |
| 2,5-substituted-1H-benzo[d]imidazole derivative (B16) | A549 (Lung) | 18.1 ± 0.32 | [6] |
Note: The IC50 values presented are for structurally related compounds and serve as a reference. The specific IC50 for this compound should be determined experimentally.
Experimental Protocols
This section provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound
-
Human cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom cell culture plates
-
Sterile pipette tips and tubes
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The microtubule cytoskeleton: A validated target for the development of 2-Aryl-1H-benzo[d]imidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 8. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including potent antimicrobial effects against a variety of bacterial and fungal pathogens.[1][2] The development of novel benzimidazole-based antimicrobial agents is a significant area of research aimed at addressing the challenge of rising antimicrobial resistance.
This document provides detailed protocols for the systematic evaluation of the antimicrobial activity of benzimidazole compounds. The methodologies described are aligned with established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Data Presentation: Summarized Antimicrobial Activity
The following tables provide a template for summarizing the quantitative data obtained from antimicrobial susceptibility testing of benzimidazole compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Bacterial Strains
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Klebsiella pneumoniae (ATCC 700603) MIC (µg/mL) |
| Benzimidazole-001 | ||||
| Benzimidazole-002 | ||||
| Ciprofloxacin |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Fungal Strains
| Compound ID | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus niger (ATCC 16404) MIC (µg/mL) | Cryptococcus neoformans (ATCC 14116) MIC (µg/mL) | |---|---|---| | Benzimidazole-001 | | | | Benzimidazole-002 | | | | Fluconazole | | |
Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Benzimidazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Benzimidazole-001 | S. aureus | ||||
| Benzimidazole-001 | C. albicans | ||||
| Benzimidazole-002 | S. aureus | ||||
| Benzimidazole-002 | C. albicans |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[3]
Experimental Protocols
Preparation of Benzimidazole Compound Stock Solutions
Due to the often-limited aqueous solubility of benzimidazole derivatives, a stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO).[1]
Protocol:
-
Accurately weigh the benzimidazole compound.
-
Dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the test wells should not exceed 1% to prevent any toxic effects on the microorganisms.[1]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[4][5]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Benzimidazole compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and DMSO)
Protocol:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.[1]
-
Add 100 µL of the benzimidazole stock solution (at twice the highest desired final concentration) to the first column of wells.[1]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[1]
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).[1]
-
Prepare the microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[4]
-
Add 50 µL of the standardized inoculum to each well, except for the sterility control wells.[4]
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.[4][6]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8] It is determined following the MIC test.
Protocol:
-
Following the MIC determination, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).[3]
-
Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][9][10]
Visualization of Workflows and Mechanisms
Experimental Workflow for MIC and MBC/MFC Determination
Caption: Workflow for determining MIC and MBC/MFC.
Potential Signaling Pathways for Antimicrobial Action of Benzimidazoles
Benzimidazoles can exert their antimicrobial effects through various mechanisms. In fungi, a primary target is the inhibition of β-tubulin synthesis, which disrupts microtubule formation and leads to cell cycle arrest.[11] In bacteria, some benzimidazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication.[12][13]
Caption: Potential mechanisms of antimicrobial action.
Disk Diffusion Assay (Qualitative Screening)
The disk diffusion method is a simple and rapid qualitative screening method to assess the antimicrobial activity of a compound.[6][14]
Materials:
-
Sterile Petri dishes with Mueller-Hinton Agar
-
Sterile paper disks (6 mm diameter)
-
Microbial inoculum standardized to 0.5 McFarland
-
Benzimidazole compound solution
Protocol:
-
Prepare a lawn of the test microorganism on the surface of the agar plate by evenly spreading the standardized inoculum.
-
Impregnate sterile paper disks with a known concentration of the benzimidazole compound solution.
-
Place the impregnated disks on the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[1]
The size of the zone of inhibition provides a qualitative measure of the antimicrobial activity. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. microchemlab.com [microchemlab.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. annualreviews.org [annualreviews.org]
- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
Application of 2-methyl-1H-benzo[d]imidazol-5-ol in A549 Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of 2-methyl-1H-benzo[d]imidazole, in particular, have garnered significant attention for their potential as anticancer agents. While direct studies on 2-methyl-1H-benzo[d]imidazol-5-ol in the A549 human lung adenocarcinoma cell line are not extensively documented in current literature, the broader family of benzimidazole derivatives has demonstrated notable cytotoxic and apoptotic effects against this cell line. These compounds often exert their anticancer effects through various mechanisms, including the induction of apoptosis and interference with cellular signaling pathways crucial for cancer cell proliferation and survival.
This document provides a comprehensive guide for researchers interested in evaluating the potential anticancer effects of this compound on the A549 cell line. The protocols detailed herein are established methods for assessing cytotoxicity, apoptosis, and cellular signaling in cancer cell lines and are based on studies of structurally related benzimidazole compounds.
Data Presentation
The following tables summarize the cytotoxic activity of various 2-methyl-1H-benzo[d]imidazole derivatives against the A549 cell line, providing a reference for expected potency.
Table 1: Cytotoxicity of 2-methyl-1H-benzo[d]imidazole Derivatives in A549 Cells
| Compound | Derivative Class | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Compound 2a | 1,2-disubstituted benzimidazole | 111.70 ± 6.22 | 48 | MTT | [1] |
| Compound 2b | 1,2-disubstituted benzimidazole | 176.80 ± 4.66 | 48 | MTT | [1] |
| Compound 7b | 2-(5-(benzo[d]thiazol-2-yl)-1H-imidazol-1-yl)-5-aryl-1H-benzo[d]imidazole | 0.011 ± 0.0019 | Not Specified | Not Specified | [2] |
| Compound 10c | Benzimidazole derivative | 1.02 ± 0.043 | Not Specified | Not Specified | [2] |
| Compound 10d | Benzimidazole derivative | 0.90 ± 0.032 | Not Specified | Not Specified | [2] |
| Compound 10f | Benzimidazole derivative | 0.55 ± 0.001 | Not Specified | Not Specified | [2] |
Table 2: A549 Cell Culture Conditions
| Parameter | Recommended Condition |
| Cell Line | A549 (ATCC® CCL-185™) |
| Growth Medium | F-12K Medium or DMEM |
| Supplements | 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin |
| Culture Conditions | 37°C, 5% CO₂, humidified atmosphere |
| Subculture | When cells reach 80-90% confluency |
| Seeding Density | 5 x 10⁴ cells/mL |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of A549 cells.
Materials:
-
A549 cells
-
Complete growth medium (F-12K or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[3][4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in A549 cells following treatment.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathways
This protocol is for investigating the effect of the compound on key proteins involved in apoptosis and cell survival signaling pathways.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat A549 cells as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for evaluating the anticancer effects of this compound on A549 cells.
Hypothesized Apoptotic Signaling Pathway
Caption: A hypothesized intrinsic apoptosis pathway potentially activated by this compound in A549 cells.
References
- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Investigating the Effects of 2-methyl-1H-benzo[d]imidazol-5-ol on HCC1937 Triple-Negative Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or targeted therapies, creating an urgent need for novel therapeutic agents. The HCC1937 cell line, derived from a primary ductal carcinoma, is a critical in vitro model for TNBC research. It possesses a homozygous mutation in the BRCA1 gene and a deletion of the PTEN gene, both of which are key tumor suppressors.[1][2][3] These genetic alterations lead to deficiencies in DNA repair and dysregulation of cell growth pathways, making HCC1937 cells a relevant model for testing targeted therapeutics.
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention for their broad-spectrum anticancer activities, including the induction of apoptosis and cell cycle arrest.[4] This document provides detailed protocols to investigate the potential therapeutic effects of a novel benzimidazole compound, 2-methyl-1H-benzo[d]imidazol-5-ol, on the HCC1937 cell line. The following sections outline a comprehensive experimental workflow, from initial cell viability screening to the analysis of apoptosis and cell cycle distribution, and present hypothetical data to illustrate expected outcomes.
Experimental Workflow
The overall experimental process for evaluating the effects of this compound on HCC1937 cells is outlined below.
Results: Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, quantitative data from the described experiments. These serve as an example of expected results when investigating a compound with anticancer properties against HCC1937 cells.
Table 1: Effect of this compound on HCC1937 Cell Viability (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100% |
| 5 | 1.113 | 0.079 | 89% |
| 10 | 0.950 | 0.065 | 76% |
| 20 | 0.725 | 0.051 | 58% |
| 40 | 0.613 | 0.048 | 49% |
| 80 | 0.350 | 0.033 | 28% |
| 160 | 0.150 | 0.021 | 12% |
| Calculated IC50 | ~40 µM |
Table 2: Apoptosis Analysis in HCC1937 Cells Treated with IC50 Concentration (40 µM) for 48h
| Cell Population | Control (%) | Treated (%) |
| Live (Annexin V- / PI-) | 94.5% | 55.2% |
| Early Apoptotic (Annexin V+ / PI-) | 2.1% | 28.3% |
| Late Apoptotic (Annexin V+ / PI+) | 2.5% | 12.1% |
| Necrotic (Annexin V- / PI+) | 0.9% | 4.4% |
| Total Apoptotic Cells | 4.6% | 40.4% |
Table 3: Cell Cycle Distribution in HCC1937 Cells Treated with IC50 Concentration (40 µM) for 24h
| Cell Cycle Phase | Control (%) | Treated (%) |
| G0/G1 Phase | 55.3% | 35.1% |
| S Phase | 28.1% | 18.5% |
| G2/M Phase | 16.6% | 46.4% |
Hypothesized Signaling Pathway
Based on the known anticancer effects of benzimidazole derivatives and the genetic background of HCC1937 cells, this compound is hypothesized to induce apoptosis and cell cycle arrest through the p53/p21 pathway, a common mechanism for DNA-damaging or cell-stress-inducing agents.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HCC1937 (Human Breast Carcinoma).[5]
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1][3]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, rinse with PBS (phosphate-buffered saline), and detach using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with complete medium, centrifuge the cell suspension at 125 x g for 5 minutes, and resuspend the pellet in fresh medium for plating.[3]
Cell Viability (MTT) Assay Protocol
This assay measures the metabolic activity of cells as an indicator of viability.[6][7]
-
Procedure:
-
Seed 5 x 10³ HCC1937 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/PI Staining) Protocol
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
-
Procedure:
-
Seed 2 x 10⁵ HCC1937 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the determined IC50 concentration of the compound and a vehicle control for 48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples immediately using a flow cytometer.
-
Cell Cycle Analysis (Propidium Iodide Staining) Protocol
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[12][13]
-
Procedure:
-
Seed 2 x 10⁵ HCC1937 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with the IC50 concentration of the compound and a vehicle control for 24 hours.
-
Harvest cells by trypsinization and wash once with cold PBS.
-
Fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, using a linear scale for DNA content analysis.[13]
-
Western Blot Analysis Protocol
This technique is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Treat HCC1937 cells in 100 mm dishes with the IC50 concentration of the compound for 24 or 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p21, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
- 1. HCC1937 Cells [cytion.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. bcrj.org.br [bcrj.org.br]
- 4. neuroquantology.com [neuroquantology.com]
- 5. atcc.org [atcc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Benzimidazole Derivatives in MDA-MB-468 Cancer Cells
Disclaimer: Extensive literature searches did not yield specific data on the direct application of 2-methyl-1H-benzo[d]imidazol-5-ol in MDA-MB-468 cancer cells. The following application notes and protocols are based on studies conducted with structurally related benzimidazole derivatives in the same cell line. These guidelines are intended to serve as a starting point for researchers and drug development professionals investigating novel benzimidazole compounds.
Introduction
Benzimidazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, including anticancer activity. These compounds have been shown to exert their effects through various mechanisms, such as microtubule disruption, induction of apoptosis, and cell cycle arrest in different cancer cell lines. This document provides an overview of the application of benzimidazole derivatives in the triple-negative breast cancer cell line, MDA-MB-468, based on available research. The MDA-MB-468 cell line is characterized by its lack of estrogen receptor (ER), progesterone receptor (PR), and HER2 expression, making it a valuable model for studying aggressive breast cancers.
Data Presentation: Cytotoxicity of Benzimidazole Derivatives in MDA-MB-468 Cells
The following table summarizes the cytotoxic effects of various benzimidazole derivatives on MDA-MB-468 cells as reported in the literature.
| Compound Name | Abbreviation | IC50/EC50 (µM) | Exposure Time (h) | Assay | Reference |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MBIC | 12.0 ± 0.3 | 24 | MTT | [1][2] |
| Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate | BCar | 0.162 - 0.637 | 48 (clonogenic) | Crystal Violet | [3] |
| 2-((Benzimidazol-2-yl)thio)-1-(p-tolyl)ethan-1-one | 5k | 19.90 ± 1.37 | Not Specified | MTT | |
| 4-(4-(2-(Piperidin-1-yl)ethoxy)benzoyl)-1H-benzo[d]imidazole-4-carboxamide | 6a | Not specified, but showed inhibition | Not Specified | MTT | [4][5] |
| 4-(4-(2-(Pyrrolidin-1-yl)ethoxy)benzoyl)-1H-benzo[d]imidazole-4-carboxamide | 8a | Not specified, but showed inhibition | Not Specified | MTT | [4][5] |
Experimental Protocols
Cell Culture and Maintenance
MDA-MB-468 cells are typically cultured in a complete growth medium such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
Test compound (e.g., a benzimidazole derivative)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
Test compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed MDA-MB-468 cells in 6-well plates and allow them to attach.
-
Treat the cells with the test compound at the desired concentration (e.g., IC50 value) for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compound.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MDA-MB-468 cells in 6-well plates and treat with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Experimental Workflow
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Kinase Inhibition Assays for Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities. Notably, many of these derivatives have been identified as potent inhibitors of various protein kinases.[1][2][3] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5][6] Therefore, the accurate assessment of the inhibitory potential of novel benzimidazole derivatives against specific kinases is a critical step in the drug discovery process.[7][8]
These application notes provide detailed protocols for conducting in vitro kinase inhibition assays tailored for the evaluation of benzimidazole derivatives. The described methodologies are based on established and widely used platforms, ensuring robustness and reproducibility.
Data Presentation: Inhibitory Activity of Benzimidazole Derivatives
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[7] The following table summarizes hypothetical IC50 values for a series of benzimidazole derivatives against three different kinases, illustrating a typical format for presenting such data.
| Compound ID | Target Kinase | IC50 (nM) |
| BZD-001 | EGFR | 15 |
| BZD-001 | VEGFR2 | 250 |
| BZD-001 | SRC | >1000 |
| BZD-002 | EGFR | 28 |
| BZD-002 | VEGFR2 | 450 |
| BZD-002 | SRC | >1000 |
| BZD-003 | EGFR | 5 |
| BZD-003 | VEGFR2 | 80 |
| BZD-003 | SRC | 850 |
Experimental Protocols
A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[7][9] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and high-throughput compatibility.[10][11][12] The following protocol details a typical workflow for a luminescence-based kinase inhibition assay.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[12]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2, SRC)
-
Kinase-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for EGFR)
-
Adenosine triphosphate (ATP)
-
Benzimidazole derivatives (test compounds) dissolved in Dimethyl Sulfoxide (DMSO)
-
Known kinase inhibitor (positive control, e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the benzimidazole derivatives in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold serial dilutions.
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.
-
Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and its specific substrate in the kinase assay buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.[10]
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[11]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which in turn is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the kinase inhibition assay protocol.
Caption: Workflow for the in vitro kinase inhibition assay.
Representative Signaling Pathway
Benzimidazole derivatives have been shown to inhibit kinases involved in critical cancer-related signaling pathways, such as the RAS-RAF-MEK-ERK pathway.[13] Dysregulation of this pathway can lead to uncontrolled cell proliferation and survival.
Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
References
- 1. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ulab360.com [ulab360.com]
- 13. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 2-methyl-1H-benzo[d]imidazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-1H-benzo[d]imidazol-5-ol is a member of the benzimidazole class of heterocyclic aromatic compounds. Various derivatives of benzimidazole are known to possess a wide range of biological activities, including anticancer properties. A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful and versatile technique for the rapid, quantitative analysis of apoptosis in individual cells. This document provides detailed protocols for assessing apoptosis induced by this compound using flow cytometry, including methods for detecting key apoptotic markers such as phosphatidylserine externalization, caspase activation, and DNA fragmentation. Additionally, it presents a hypothetical signaling pathway for apoptosis induction based on the known mechanisms of related benzimidazole derivatives.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present hypothetical data based on the observed effects of other pro-apoptotic benzimidazole derivatives. These tables are intended to serve as a template for the presentation of experimental results.
Table 1: Dose-Dependent Induction of Apoptosis by a Representative Benzimidazole Compound on HCT116 Cells after 24-hour Treatment.
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 1.5 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| 1 | 85.4 ± 2.3 | 10.5 ± 1.1 | 4.1 ± 0.9 |
| 5 | 75.9 ± 2.1 | 21.1 ± 1.9 | 3.0 ± 0.7 |
| 10 | 50.7 ± 3.5 | 35.2 ± 2.8 | 14.1 ± 1.5 |
| 25 | 25.1 ± 2.9 | 45.8 ± 3.1 | 29.1 ± 2.2 |
Table 2: Time-Course of Apoptosis Induction by a Representative Benzimidazole Compound (10 µM) on HCT116 Cells.
| Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.3 ± 1.2 | 2.5 ± 0.5 | 1.2 ± 0.3 |
| 6 | 88.1 ± 2.0 | 8.7 ± 1.3 | 3.2 ± 0.8 |
| 12 | 70.4 ± 2.8 | 20.3 ± 1.9 | 9.3 ± 1.1 |
| 24 | 50.7 ± 3.5 | 35.2 ± 2.8 | 14.1 ± 1.5 |
| 48 | 15.2 ± 2.1 | 30.5 ± 2.5 | 54.3 ± 3.7 |
Experimental Protocols
Detailed methodologies for key flow cytometry-based apoptosis assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[1][2][3][4]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[1]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time periods.
-
Cell Harvesting: Collect both floating and adherent cells. Detach adherent cells using a gentle method such as trypsinization or a cell scraper.[5] Pool all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[5]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Caspase-3/7 Activity Assay
This assay detects the activation of executioner caspases, a hallmark of apoptosis, using a fluorogenic substrate.[6][7][8]
Materials:
-
Cell-permeable fluorogenic caspase-3/7 substrate (e.g., TF2-DEVD-FMK)[8]
-
Wash Buffer or complete growth medium
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Preparation: Prepare cell suspensions for each treatment condition at a density of 5 x 10^5 to 1 x 10^6 cells/mL in 0.5 mL of warm medium or buffer.[8]
-
Substrate Addition: Add the cell-permeable caspase-3/7 substrate to each cell suspension according to the manufacturer's instructions (e.g., 1 µL of 500X stock solution).[8]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 1 to 4 hours, protected from light.[8]
-
Washing: Pellet the cells by centrifugation and wash them twice with wash buffer or serum-containing media to remove any unbound substrate.[8]
-
Resuspension: Resuspend the cells in 0.5 mL of assay buffer or growth medium.[8]
-
Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore (e.g., FITC channel for green fluorescence).[8]
Protocol 3: Cell Cycle Analysis for Apoptosis (Sub-G1 Peak Detection)
This method identifies apoptotic cells by their fragmented DNA, which results in a population of cells with a DNA content less than that of G1 cells (the sub-G1 peak).[9][]
Materials:
-
Propidium Iodide (PI) staining solution containing RNase A
-
70% ethanol, ice-cold
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometry tubes
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 1.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5]
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
RNase Treatment and Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.
Mandatory Visualizations
Caption: Workflow for analyzing apoptosis by flow cytometry.
Caption: Hypothetical signaling pathway of apoptosis induction.
References
- 1. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2-methyl-1H-benzo[d]imidazol-5-ol synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-methyl-1H-benzo[d]imidazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the Phillips-Ladenburg condensation reaction. This involves the cyclization of a substituted o-phenylenediamine, specifically 3,4-diaminophenol, with acetic acid. The reaction is typically facilitated by heat and sometimes an acid catalyst.
Q2: My reaction yield is consistently low. What are the initial parameters I should investigate?
Low yields are a frequent challenge in benzimidazole synthesis. The first parameters to scrutinize are the purity of your starting materials (3,4-diaminophenol and acetic acid), the reaction temperature, and the reaction time. Impurities in the starting materials can lead to unwanted side reactions, while suboptimal temperature and time can result in an incomplete reaction or degradation of the product.[1][2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[2] You can spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the emergence of a new spot corresponding to the product will indicate the progression of the reaction. A common eluent system for this analysis is a mixture of ethyl acetate and hexane.
Q4: What are some common side reactions to be aware of?
A potential side reaction is the oxidation of the o-phenylenediamine starting material, which can result in the formation of colored impurities.[1] To mitigate this, it is advisable to run the reaction under an inert atmosphere, such as nitrogen or argon.[1] Additionally, incomplete cyclization or the formation of diacetylated products can occur if the reaction conditions are not optimized.
Q5: What is the recommended method for purifying the final product?
Purification of this compound can typically be achieved through recrystallization.[2] Common solvents for recrystallization of benzimidazole derivatives include ethanol or water.[3][4] If significant impurities are present, column chromatography may be necessary.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure the 3,4-diaminophenol is of high purity. If necessary, purify it by recrystallization before use. Use glacial acetic acid.[1][2] |
| Suboptimal Reaction Temperature | The optimal temperature for this condensation is often around 100°C.[2][3] Temperatures that are too high can lead to decomposition, while temperatures that are too low will result in a slow or incomplete reaction. |
| Incorrect Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time.[2] Prolonged heating can lead to the degradation of the product. |
| Inefficient Cyclization | The presence of a catalytic amount of a non-oxidizing acid, such as hydrochloric acid, can sometimes improve the rate and yield of the cyclization step.[2] |
| Oxidation of Starting Material | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the electron-rich 3,4-diaminophenol.[1] |
Problem 2: Product is Darkly Colored or Contains Many Impurities
| Potential Cause | Recommended Solution |
| Oxidation of o-phenylenediamine | As mentioned above, running the reaction under an inert atmosphere can prevent the formation of colored oxidation byproducts.[1] |
| Side Reactions | Optimize the stoichiometry of the reactants. A slight excess of acetic acid is generally used. Avoid excessively high temperatures and prolonged reaction times. |
| Carryover from Workup | Ensure complete neutralization of any acid catalyst during the workup procedure. Thoroughly wash the crude product with cold water to remove any residual salts or acids. |
| Ineffective Purification | If recrystallization does not yield a pure product, consider using column chromatography. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point for elution. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
3,4-Diaminophenol
-
Glacial Acetic Acid
-
4M Hydrochloric Acid (optional, as a catalyst)
-
10% Sodium Hydroxide Solution
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 3,4-diaminophenol (1 equivalent) and glacial acetic acid (1.1-1.2 equivalents).
-
(Optional) Add a catalytic amount of 4M hydrochloric acid.
-
Heat the reaction mixture at 100°C for 2-4 hours. Monitor the reaction progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution to the cooled mixture until it is slightly alkaline (check with pH paper).
-
The crude product may precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.[3]
-
If the product does not precipitate, it can be extracted with a suitable organic solvent like ethyl acetate.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 2-methyl-1H-benzo[d]imidazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-methyl-1H-benzo[d]imidazol-5-ol.
Troubleshooting Guides
Issue 1: Crude product is highly colored (e.g., brown, purple, or black).
Cause: The phenolic hydroxyl group in this compound is highly susceptible to oxidation, leading to the formation of colored quinone-type impurities. This can be exacerbated by exposure to air, light, or trace metal impurities.
Solutions:
-
Inert Atmosphere: Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: Add a small amount of an antioxidant, such as sodium dithionite or ascorbic acid, to the crude product or during the extraction and purification steps to prevent oxidation.
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Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
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Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA during the workup.
Issue 2: Poor recovery or no crystallization during recrystallization.
Cause: This can be due to the selection of an inappropriate solvent, the compound "oiling out," or the presence of impurities that inhibit crystal formation.
Solutions:
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Solvent Screening: Test a variety of solvents with different polarities. Due to the hydroxyl and imidazole groups, polar solvents like ethanol, methanol, water, or mixtures such as ethanol/water or ethyl acetate/hexane are good starting points. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures.
-
Preventing "Oiling Out":
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Ensure the boiling point of the recrystallization solvent is lower than the melting point of the compound.
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Add slightly more solvent to avoid supersaturation.
-
Cool the solution slowly to encourage crystal nucleation.
-
Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.
-
Issue 3: Ineffective separation of impurities by column chromatography.
Cause: Improper selection of the stationary phase or mobile phase can lead to co-elution of the product with impurities. The polar nature of the hydroxyl and imidazole groups can cause tailing on silica gel.
Solutions:
-
Mobile Phase Optimization: Use a combination of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity can be gradually increased during elution (gradient elution). A common starting point for benzimidazoles is an ethyl acetate/hexane mixture.[1]
-
Tailing Reduction: To reduce peak tailing on silica gel, a small amount of a basic modifier like triethylamine or ammonia can be added to the mobile phase.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase such as alumina (neutral or basic) or reverse-phase silica (C18).
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Common impurities can include:
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Unreacted starting materials (e.g., 4-amino-3-nitrophenol, after reduction, or the corresponding diamine).
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Partially cyclized intermediates.
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Oxidation products (quinone-type structures).
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Polymeric byproducts.[2]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the product from impurities. Spots can be visualized under UV light (typically at 254 nm).
Q3: What is a good starting solvent system for recrystallizing this compound?
A3: Due to the polar nature of the molecule, a good starting point would be a polar protic solvent like ethanol or a mixture of ethanol and water. The optimal solvent system should be determined experimentally by testing the solubility of a small amount of the crude product.
Q4: My purified product discolors over time. How can I improve its stability?
A4: The discoloration is likely due to oxidation of the phenolic group. Store the purified compound in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Quantitative Data Summary
The following table provides illustrative data for the purification of this compound. The actual results may vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Notes |
| Recrystallization | 80-90% | 95-98% | 60-80% | Effective for removing less soluble or more soluble impurities. May require multiple recrystallizations for higher purity. |
| Column Chromatography | 70-85% | >98% | 50-70% | Ideal for removing impurities with similar polarity to the product. Yield can be lower due to product loss on the column. |
| Recrystallization with Charcoal Treatment | 80-90% (highly colored) | 95-98% | 50-70% | Effective for color removal but may reduce yield due to product adsorption onto the charcoal. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to room temperature and then in an ice bath. If crystals form, the solvent is suitable. Good starting solvents to test are ethanol, methanol, and ethyl acetate/hexane mixtures.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes.
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Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, cool the flask in an ice bath for at least 30 minutes to maximize yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Develop a TLC method to separate the product from impurities. A good starting mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1).
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Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the less polar mobile phase, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexane). Collect fractions and monitor them by TLC.
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Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
References
Technical Support Center: Optimizing Benzimidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzimidazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Reaction Yield
Question: My benzimidazole synthesis is resulting in a consistently low yield. What are the most likely causes and how can I improve it?
Answer: Low yields are a common challenge in benzimidazole synthesis and can stem from several factors. Here are the primary parameters to investigate and optimize:
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Sub-optimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical. Without a catalyst, conversion rates can be significantly low with longer reaction times.[1] A systematic optimization of these parameters is crucial.
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Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction, leading to reduced yields.[2]
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Incomplete Reaction: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress to determine the optimal duration.[2][3]
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Product Loss During Work-up: Significant amounts of the benzimidazole product can be lost during aqueous washes or extractions, especially if the compound has partial solubility in the aqueous phase.[3]
Recommended Solutions:
-
Optimize Catalyst and Solvent: The choice of catalyst and solvent is often the first step in optimizing the reaction. A wide range of catalysts, from simple acids to metal-based nanoparticles, can be employed.[1] Similarly, screening different solvents, such as polar options like methanol and ethanol, can significantly impact the yield.[1]
-
Verify Starting Material Purity: If the purity of your starting materials is questionable, consider purifying them before use.[1][2]
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Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and the formation of the product, ensuring the reaction is allowed to run to completion.[1][2][3]
-
Minimize Product Loss: During the work-up, consider back-extracting the aqueous layers with a suitable organic solvent to recover any dissolved product.[3]
Issue 2: Formation of Multiple Products/Side Products
Question: I am observing the formation of multiple products, particularly a 1,2-disubstituted benzimidazole, in my reaction mixture. How can I improve the selectivity for the desired 2-substituted product?
Answer: The formation of 1,2-disubstituted benzimidazoles is a known side reaction, especially when using aldehydes as reactants.[2] Here’s how you can enhance selectivity:
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Incorrect Stoichiometry: An excess of the aldehyde can favor the formation of the 1,2-disubstituted product.[2]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. For instance, non-polar solvents may favor the desired 2-substituted product, while certain aqueous-organic mixtures can promote the formation of the 1,2-disubstituted side product.[2]
-
Catalyst Influence: The nature of the catalyst can also affect the selectivity of the reaction.[2]
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities and other side products.[2]
Recommended Solutions:
-
Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine relative to the aldehyde.[2]
-
Solvent Selection: Experiment with different solvents. Non-polar solvents like toluene have been reported to favor the formation of 2-substituted benzimidazoles.[2]
-
Run Under Inert Atmosphere: To prevent the oxidation of o-phenylenediamine, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2]
-
Catalyst Screening: Certain catalysts can promote the selective formation of the desired product. A screening of different catalysts may be necessary to find the optimal one for your specific substrates.[2]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my benzimidazole product. What are the common reasons for this, and what purification strategies can I employ?
Answer: Purification challenges often arise due to the nature of the crude product mixture. Here are some common issues and their solutions:
-
Similar Polarity of Product and Impurities: The desired product and any side products or unreacted starting materials may have similar polarities, making separation by column chromatography difficult.[2]
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Presence of Colored Impurities: Oxidation of starting materials can result in highly colored impurities that are challenging to remove.[1][2]
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Product is an Oil: If the product is an oil, purification by recrystallization is not an option, making chromatography the primary method.[2]
Recommended Solutions:
-
Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and subsequent purification steps.[2]
-
Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be exploited for purification. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The benzimidazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, neutralize the aqueous layer to precipitate the purified product.[2]
-
Optimize Chromatography Conditions: If column chromatography is necessary, screen various solvent systems to achieve better separation between your product and impurities.[2]
-
Recrystallization: If your product is a solid, recrystallization is often an effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to facilitate the comparison of different reaction conditions for benzimidazole synthesis.
Table 1: Effect of Catalyst on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | CHCl₃ | Room Temp | 4 | 20 | [4] |
| NH₄Cl | CHCl₃ | Room Temp | 4 | 94 | [4] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp | 4 | - | [1] |
| p-TsOH | - | - | - | - | [1] |
| Er(OTf)₃ | - | - | - | - | [1] |
| Co(acac)₂ (1 mol%) | Solvent-free | 25 | 0.08 - 1.5 | 82 - 95 | [5] |
| Au/TiO₂ | - | 50 | 18 | 92 | [6] |
Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazole Synthesis
| Solvent | Temperature (°C) | Time (min) | Catalyst (1% mol) | Yield (%) | Reference |
| Ethyl lactate | Room Temp | 120 | - | 0 | [7] |
| Ethyl lactate | 60 | 120 | - | 3.9 | [7] |
| Ethyl lactate | 100 | 120 | - | 15.3 | [7] |
| Water | Room Temp | 120 | - | Low Conversion | [7] |
| Water | 60 | 120 | - | 59.6 | [7] |
| Water | 100 | 120 | - | 89.7 | [7] |
| - | 60 | 5 - 10 | Er(OTf)₃ | 86 - 99 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in benzimidazole synthesis.
Protocol 1: General Procedure for Benzimidazole Synthesis using Ammonium Chloride as a Catalyst [1][4]
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To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).
-
Add the desired aldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
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Extract the product using an appropriate organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst (MgO@DFNS) [1]
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In a round-bottom flask, combine o-phenylenediamine (1 mmol), the corresponding aldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, filter the mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Monitoring Reaction Progress by Thin Layer Chromatography (TLC) [1][2]
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
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Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved reaction mixture, along with the starting materials as references, onto the TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
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Visualize the spots under a UV lamp or by using an appropriate staining agent.
-
The reaction is considered complete when the starting material spot has disappeared and a new product spot is prominent.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the optimization of benzimidazole synthesis.
Caption: General workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for low reaction yield.
Caption: Factors influencing selectivity in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Improving selectivity in the synthesis of 1,2-disubstituted benzimidazoles.
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving selectivity during the synthesis of 1,2-disubstituted benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1,2-disubstituted benzimidazoles, and what is the main selectivity challenge?
A1: The most direct and common method is the one-pot condensation of an o-phenylenediamine with two equivalents of an aldehyde under oxidative or acidic conditions. The primary selectivity challenge in this reaction is the competitive formation of the 2-substituted benzimidazole as a major byproduct.[1] Controlling the reaction to favor the formation of the 1,2-disubstituted product over the 2-substituted one is the key to a successful synthesis.[1] Other routes include the N-alkylation of a pre-formed 2-substituted benzimidazole, where the challenge shifts to controlling regioselectivity between the N1 and N2 positions.[2]
Q2: What are the key factors that control selectivity in the condensation reaction between an o-phenylenediamine and an aldehyde?
A2: Selectivity is governed by a combination of factors that influence the reaction pathway, particularly the formation and fate of the Schiff base and bis-imine intermediates.[1] Key factors include:
-
Catalyst Choice: Acid catalysts play a critical role. Protic acids like phosphoric acid, HClO₄–SiO₂, and even biocompatible acids like lactic acid have been used to promote the desired cyclization.[1][3] The catalyst can influence whether the reaction proceeds through a pathway that favors the 1,2-disubstituted product.
-
Reaction Medium (Solvent): The choice of solvent is crucial. Fluorous alcohols such as trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) have been shown to efficiently and selectively promote the formation of 1,2-disubstituted benzimidazoles.[1] In some green chemistry protocols, water has been used as a solvent at room temperature with specific catalysts like acetylsalicylic acid.[4]
-
Substrate Electronics and Sterics: The electronic properties of both the o-phenylenediamine and the aldehyde are significant contributing factors.[1] Electron-donating or withdrawing groups can alter the nucleophilicity of the diamine and the reactivity of the aldehyde, thereby influencing the reaction course. Steric hindrance can also direct the reaction pathway.[5]
Q3: For N-alkylation of a 2-substituted benzimidazole, what determines whether the N1 or N2 isomer is formed?
A3: When alkylating a 2-substituted benzimidazole, the reaction can produce a mixture of N1 and N2 isomers. The outcome is highly dependent on the reaction conditions, drawing parallels from studies on similar heterocyclic systems like indazoles.[6][7]
-
Base and Solvent System: This is a critical factor. The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) often favors the formation of the N1-alkylated product, which is typically the thermodynamically more stable isomer.[7][8]
-
Steric Hindrance: Bulky substituents at the C2 position of the benzimidazole or on the alkylating agent can sterically hinder the approach to the N1 position, potentially favoring the N2 isomer.[5] Conversely, substituents on the benzene ring portion of the benzimidazole can also influence the regiochemical outcome.[7]
-
Kinetic vs. Thermodynamic Control: N1-substituted products are often the thermodynamically favored isomer. Reaction conditions that allow for equilibration can increase the yield of the N1 product.[6] Kinetically controlled conditions at lower temperatures might favor the N2 isomer in some cases.
Troubleshooting Guide
Problem 1: My condensation reaction produces a low yield of the 1,2-disubstituted product and a large amount of the 2-substituted benzimidazole.
| Potential Cause | Recommended Solution |
| Inefficient Catalyst System | The chosen catalyst may not sufficiently promote the formation of the key bis-imine intermediate required for the 1,2-disubstituted product.[1] |
| Action: Switch to a catalyst system known to favor 1,2-disubstitution. Consider using HClO₄–SiO₂ in ethanol, L-proline in chloroform, or lactic acid as the reaction medium.[1] | |
| Suboptimal Solvent | The solvent may not stabilize the transition state leading to the desired product. |
| Action: Change the solvent. Fluorous alcohols like TFE or HFIP have been reported to give high selectivity for 1,2-disubstituted products at room temperature.[1] | |
| Incorrect Stoichiometry | An insufficient amount of aldehyde (less than 2 equivalents per equivalent of diamine) will inherently limit the formation of the 1,2-disubstituted product. |
| Action: Ensure at least 2 equivalents of the aldehyde are used. A slight excess (e.g., 2.1 - 2.2 equivalents) may improve the reaction rate. |
Problem 2: The N-alkylation of my 2-substituted benzimidazole results in a difficult-to-separate mixture of N1 and N2 isomers.
| Potential Cause | Recommended Solution |
| Lack of Regiocontrol | The combination of base and solvent is not selective enough. Carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF often give poor selectivity.[8] |
| To Favor the N1 Isomer: Use sodium hydride (NaH) as the base in an anhydrous solvent like THF. This combination is known to provide high N1 selectivity.[7] | |
| To Favor the N2 Isomer: Achieving N2 selectivity can be more challenging. Consider using acidic conditions with a suitable alkylating agent, such as an alkyl 2,2,2-trichloroacetimidate catalyzed by trifluoromethanesulfonic acid (TfOH), a method proven effective for related heterocycles.[9] The Mitsunobu reaction is another alternative that can favor N2 substitution.[7] | |
| Steric Profile of Substrate | A bulky group at the C2 position may inherently favor N2 alkylation due to steric clash at the N1 position. |
| Action: If the substrate cannot be changed, focus on optimizing conditions to favor the desired isomer as much as possible. This may require extensive screening of bases, solvents, and temperatures. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize data from studies optimizing the synthesis of 1,2-disubstituted benzimidazoles.
Table 1: Solvent and Condition Optimization for an Aza-Wittig Equivalent Process [10] (Reaction: o-phenylenediamine derivative (0.5 mmol), NBS (1.0 mmol), TFA (0.75 mmol), Solvent (5 mL))
| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | CH₂Cl₂ | 1 | 25 | 84 |
| 2 | CH₃CN | 4 | 25 | 72 |
| 3 | THF | 4 | 25 | 65 |
| 4 | Toluene | 4 | 25 | 58 |
| 5 | Dioxane | 4 | 25 | 61 |
Table 2: Catalyst and Condition Optimization using Microwave (MW) Irradiation [11][12] (Reaction: N-phenyl-o-phenylenediamine (1 mmol), Benzaldehyde (1 mmol), Catalyst, Solvent-free)
| Entry | Catalyst (mol%) | Condition | Time (min) | Yield (%) |
| 1 | Er(OTf)₃ (1%) | 100°C (Oil Bath) | 60 | 61.4 |
| 2 | Er(OTf)₃ (1%) | 100°C (MW) | 15 | 89.6 |
| 3 | Er(OTf)₃ (0.5%) | 120°C (MW) | 15 | 78.5 |
| 4 | Er(OTf)₃ (1%) | 120°C (MW) | 7 | 99.9 |
| 5 | Sc(OTf)₃ (1%) | 120°C (MW) | 10 | 98.7 |
| 6 | In(OTf)₃ (1%) | 120°C (MW) | 10 | 97.5 |
Experimental Protocols
Protocol 1: Phosphoric Acid Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles [3]
-
Reagent Preparation: To a 50 mL round-bottom flask, add methanol (3 mL).
-
Addition of Reactants: Add the aromatic aldehyde (2 mmol) and o-phenylenediamine (1 mmol) to the flask.
-
Catalyst Addition: Add phosphoric acid (H₃PO₄) (7 mol%).
-
Reaction: Stir the resulting mixture magnetically at 50 °C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent of n-hexane/EtOAc (6:4). The reaction is typically complete within a few minutes.
-
Work-up: Upon completion, dilute the reaction mixture with water and centrifuge to help separate the catalyst.
-
Extraction: Extract the aqueous filtrate with dichloromethane (CH₂Cl₂).
-
Drying and Isolation: Dry the combined organic layers with anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Purify as needed via column chromatography or recrystallization.
Protocol 2: Selective N1-Alkylation of a Benzimidazole Derivative (Adapted from Indazole Protocols)[7][8]
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-substituted benzimidazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Remove the ice bath and allow the suspension to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 - 1.2 eq) dropwise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature. If the reaction is slow, it may be gently heated (e.g., to 50 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Visualizations
Caption: General reaction pathways for the synthesis of benzimidazoles.
Caption: Troubleshooting workflow for poor product selectivity.
Caption: Factors influencing N1 vs. N2 regioselectivity in alkylation.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 10. Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09010B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stability of 2-methyl-1H-benzo[d]imidazol-5-ol in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-methyl-1H-benzo[d]imidazol-5-ol in aqueous solutions. While specific stability data for this compound is not extensively available in public literature, this guide offers insights based on the known behavior of structurally related benzimidazole derivatives and established principles of pharmaceutical stability analysis.
Troubleshooting Guide
Researchers may encounter several issues during the preparation and storage of aqueous solutions of this compound. This guide provides a systematic approach to identifying and resolving common stability-related problems.
Issue 1: Discoloration or Change in Appearance of the Solution
| Potential Cause | Troubleshooting Steps |
| Oxidation | The phenol group in the molecule is susceptible to oxidation, which can lead to the formation of colored quinone-type species, especially in the presence of oxygen and light, or at neutral to alkaline pH. 1. Deoxygenate Solvents: Prepare solutions using solvents that have been purged with an inert gas (e.g., nitrogen or argon). 2. Use of Antioxidants: Consider the addition of antioxidants such as ascorbic acid or sodium metabisulfite to the formulation. 3. pH Control: Maintain the solution at a slightly acidic pH, as phenolic compounds are generally more stable under these conditions. |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of the benzimidazole ring system. 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. Conduct experiments under low-light conditions when possible. |
| pH-related Degradation | The benzimidazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions. 1. Measure and Adjust pH: Immediately after preparation, measure the pH of the solution. Adjust to a neutral or slightly acidic pH using appropriate buffers if necessary. |
Issue 2: Precipitation or Decreased Solubility Over Time
| Potential Cause | Troubleshooting Steps |
| Formation of Insoluble Degradation Products | Degradation products may have lower solubility than the parent compound. 1. Analyze Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC or LC-MS to identify its composition. 2. Optimize Storage Conditions: Re-evaluate storage conditions (pH, temperature, light exposure) to minimize degradation. |
| Change in pH | Degradation can sometimes lead to a change in the solution's pH, which in turn can affect the solubility of the compound. 1. Monitor pH: Periodically check the pH of the stored solution. |
| Supersaturation | The initial solution may have been supersaturated, leading to crystallization over time. 1. Determine Solubility: Formally determine the solubility of the compound under your experimental conditions to ensure you are working with a stable solution. |
Issue 3: Loss of Compound Potency or Activity
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | The compound is degrading into inactive products. 1. Quantitative Analysis: Use a validated stability-indicating analytical method (e.g., HPLC-UV) to quantify the concentration of the active compound over time. 2. Forced Degradation Study: Conduct a forced degradation study to identify the conditions under which the compound is most labile.[1][2][3] This will help in defining appropriate handling and storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in an aqueous solution?
A1: Based on the structure, which contains a phenol and a benzimidazole moiety, the following degradation pathways are plausible:
-
Oxidation: The hydroxyl group on the benzene ring is a primary site for oxidation, potentially forming quinone-like structures. This is often accelerated by light, metal ions, and higher pH.
-
Hydrolysis: The imidazole ring, although generally stable, can undergo hydrolytic cleavage under harsh acidic or basic conditions, leading to the opening of the ring.
-
Photodegradation: Aromatic and heterocyclic systems like benzimidazole can absorb UV light, leading to photolytic degradation.
Caption: Hypothetical degradation pathways for this compound.
Q2: How can I prepare a stable aqueous stock solution of this compound?
A2: To maximize stability, consider the following steps:
-
Solvent Selection: While the goal is an aqueous solution, you may need to first dissolve the compound in a small amount of a co-solvent like DMSO or ethanol before diluting with an aqueous buffer.
-
pH Control: Use a buffer system to maintain a slightly acidic to neutral pH (e.g., pH 5-7). Benzimidazoles are generally more stable in this range.
-
Deoxygenation: Use deoxygenated water or buffer for the preparation to minimize oxidative degradation.
-
Light Protection: Prepare and store the solution in amber-colored vials or protect it from light.
-
Storage Temperature: Store the solution at a low temperature (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. However, you should confirm the compound's solubility at these temperatures to avoid precipitation.
-
Fresh Preparation: For sensitive experiments, it is always best to prepare the solution fresh on the day of use.
Q3: What analytical methods are suitable for a stability study of this compound?
A3: A stability-indicating method is crucial, which is a method that can separate the intact drug from its degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[4] A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for identifying the structures of any degradation products that are formed.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on isolated degradation products.[4]
Stability of Related Benzimidazole Compounds
While direct quantitative data for this compound is unavailable, the stability of other benzimidazoles provides valuable context.
| Compound | Stress Condition | Observed Degradation |
| Carbendazim | Dielectric Barrier Discharge Plasma | Undergoes oxidation to 5-hydroxycarbendazim and cleavage of the benzimidazole ring.[5] |
| Omeprazole/Lansoprazole | Acidic and Basic Conditions | These proton pump inhibitors are known to be acid-labile, undergoing degradation in acidic environments.[6] They are also susceptible to hydrolysis in basic aqueous solutions. |
| Benzimidazole (general) | Alkaline conditions | Benzimidazole itself can be deprotonated in the presence of a base.[7] |
Experimental Protocols
Protocol: Preliminary Forced Degradation Study
This protocol outlines a forced degradation (stress testing) study to identify the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2][8]
1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify major degradation products.
2. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV system
-
pH meter
-
Photostability chamber
-
Oven
3. Stock Solution Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).[8]
4. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid compound in a petri dish.
-
Place in an oven at 80°C for 48 hours.
-
Also, incubate a solution of the compound (in a suitable solvent) at 60°C.
-
At specified time points, prepare solutions from the solid sample or dilute the liquid sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare/dilute samples for HPLC analysis.
-
5. Analysis:
-
Analyze all samples by a suitable HPLC-UV method. The method should be capable of separating the parent peak from any new peaks that appear due to degradation.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Aim for 5-20% degradation of the active substance to ensure that the degradation products are accurately detected.[8][9]
Caption: Experimental workflow for a forced degradation study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole - Wikipedia [en.wikipedia.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-methyl-1H-benzo[d]imidazol-5-ol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-methyl-1H-benzo[d]imidazol-5-ol using column chromatography methods. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move off the baseline (Low Rf value) | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if using an ethyl acetate/hexane system, increase the proportion of ethyl acetate. A small amount of methanol can also be added to significantly increase polarity.[1] |
| The compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent to suppress ionization. For a basic compound like a benzimidazole, adding a small amount of triethylamine can improve the spot shape and mobility.[1] | |
| Poor separation of the desired compound from impurities | The chosen solvent system has insufficient selectivity. | Systematically test different solvent systems using thin-layer chromatography (TLC) to find one that provides optimal separation.[2] Common systems for benzimidazoles include ethyl acetate/hexane and dichloromethane/methanol.[1][3] |
| The column is overloaded with the crude sample. | Do not exceed the recommended loading capacity of the column, which is typically 1-5% of the silica gel weight.[1] | |
| The flow rate of the eluent is too fast or too slow. | An excessively fast flow rate does not allow for proper equilibration, while a very slow rate can lead to band broadening due to diffusion.[4] Adjust the flow rate to an optimal level based on the separation observed on TLC. | |
| Streaking or tailing of the compound spot on TLC | The sample is too concentrated when spotted on the TLC plate. | Dilute the sample before spotting it on the TLC plate.[1] |
| The compound is interacting with the acidic silica gel. | Add a small amount of a base like triethylamine to the mobile phase to improve the shape of the spot.[1] | |
| Colored impurities co-elute with the product | Presence of highly colored by-products from the synthesis. | Pre-treat the crude product with activated charcoal before chromatography to adsorb some of the colored impurities.[1][3] |
| The compound may be degrading on the silica gel. | Consider using a less acidic or deactivated silica gel to prevent the degradation of sensitive compounds.[1] A subsequent recrystallization step after chromatography may also be necessary to remove residual color.[1] | |
| The purified product is still not pure | Fractions were not collected and analyzed effectively. | Collect smaller fractions and analyze each one by TLC to identify those containing the pure product before combining them.[1] |
| Recrystallization may be a more suitable final purification step. | If impurities have significantly different solubility profiles, a final recrystallization step after chromatography can yield a highly pure product.[3] | |
| Compound is not stable on silica gel | The acidic nature of silica gel can cause decomposition of some compounds. | Test the stability of your compound on a TLC plate by running a 2D TLC.[5] If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify this compound?
A good starting point for the purification of benzimidazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] You can begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Another common solvent system is a mixture of dichloromethane and methanol.[6][7] The optimal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.[1]
Q2: How should I prepare and load my sample onto the column?
There are two common methods for sample loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent.[4] Carefully add this solution to the top of the column.
-
Dry Loading: If your compound has poor solubility in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[1][4] This powder can then be carefully added to the top of the column. This method is often preferred as it can lead to better separation.
Q3: What are the most common impurities I might encounter?
Common impurities can include unreacted starting materials, such as the corresponding o-phenylenediamine derivative, and by-products from side reactions.[1] Depending on the synthetic route, positional isomers or over-methylated products could also be present.
Q4: My purified product is still slightly colored. What can I do?
If a faint color persists after column chromatography, a subsequent recrystallization might remove the residual color.[1] Alternatively, you can dissolve the product in a suitable solvent and treat it with a small amount of activated charcoal to adsorb the colored impurities.[3] Be aware that using too much charcoal can reduce your product yield.[3]
Q5: Should I choose recrystallization or column chromatography for purification?
The choice depends on the impurities present and the desired scale.
-
Recrystallization is often faster and more economical for large-scale purifications, especially for removing small amounts of impurities with different solubility profiles.[3]
-
Column chromatography is more effective for separating complex mixtures, impurities with similar solubilities to the product, and for achieving very high purity, particularly on a smaller scale.[3]
Experimental Protocol: Column Chromatography of this compound
This is a general protocol that should be optimized based on preliminary TLC analysis.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).[1][2]
-
Column Packing: Pour the silica slurry into a glass column, ensuring no air bubbles are trapped.[2] Allow the silica to settle into a packed bed, and then let the excess solvent drain until it is level with the top of the silica.[3] A small layer of sand can be added to the top to prevent disturbance of the silica bed.[2][4]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).[1]
-
Column Loading: Carefully add the silica-adsorbed sample to the top of the prepared column.[1]
-
Elution: Begin passing the eluent through the column. Start with a low polarity solvent system and gradually increase the polarity (gradient elution) to move the compounds down the column at different rates.[1]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[1]
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1][2]
Workflow for Column Chromatography Purification
Caption: A generalized workflow for the purification of a compound using column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Impact of different catalysts on benzimidazole synthesis yield.
Technical Support Center: Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods for synthesizing benzimidazoles involve the condensation reaction between an o-phenylenediamine and an aldehyde or a carboxylic acid (or its derivatives).[1][2][3][4] The reaction with aldehydes is widely used due to the vast commercial availability of substituted aldehydes.[5]
Q2: Why is a catalyst necessary for benzimidazole synthesis?
A2: While some benzimidazole syntheses can proceed without a catalyst, particularly with highly reactive starting materials, catalysts are generally used to increase the reaction rate, improve the yield, and enhance the selectivity for the desired product.[6][7] In many cases, uncatalyzed reactions result in low to trace yields or require harsh reaction conditions.[6][7]
Q3: What types of catalysts are used for benzimidazole synthesis?
A3: A wide variety of catalysts can be employed, including:
-
Lewis acids: Such as ZrCl₄, TiCl₄, SnCl₄, and Er(OTf)₃.[8]
-
Metal-based catalysts: Including compounds and nanoparticles of copper, cobalt, iron, palladium, gold, and zinc.[1][9][10][11]
-
Nanomaterial catalysts: Such as cobalt nanocomposites and copper(II) oxide nanoparticles, which can often be recycled and reused.[1][9]
-
Green and eco-friendly catalysts: Some research focuses on using catalysts in environmentally benign solvents like water or under solvent-free conditions.[1][3][5]
Q4: How do I choose the right catalyst for my specific reaction?
A4: The choice of catalyst depends on several factors, including the specific substrates (o-phenylenediamine and aldehyde/carboxylic acid), desired product (e.g., 2-substituted vs. 1,2-disubstituted benzimidazole), and experimental constraints (e.g., temperature, solvent, cost). For instance, Er(OTf)₃ has been shown to selectively produce 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[5] Supported gold nanoparticles have demonstrated high efficacy for the synthesis of 2-substituted benzimidazoles at ambient conditions.[11] Consulting the literature for similar substrate combinations is highly recommended.
Troubleshooting Guide
Problem 1: Low or no yield of the desired benzimidazole product.
-
Possible Cause: Inefficient catalyst or lack of catalyst.
-
Solution: Verify the catalyst's activity. If no catalyst was used, consider adding one. The NH₂-MIL-125(Ti) MOF has shown superior yields compared to uncatalyzed reactions.[6]
-
-
Possible Cause: Sub-optimal reaction conditions.
-
Solution: Optimize the reaction temperature, time, and solvent. Microwave irradiation has been reported to significantly reduce reaction times and increase yields in some cases.[9]
-
-
Possible Cause: Deactivated starting materials.
-
Solution: Ensure the purity of your o-phenylenediamine and aldehyde/carboxylic acid. Impurities can interfere with the reaction.
-
Problem 2: Formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles.
-
Possible Cause: Lack of reaction selectivity.
-
Solution: The choice of catalyst can influence selectivity. For example, Er(OTf)₃ can selectively yield 1,2-disubstituted products.[5] In the absence of a catalyst, a mixture of products is more likely.[5] Adjusting the stoichiometry of the reactants (o-phenylenediamine to aldehyde ratio) can also influence the product distribution.
-
Problem 3: Difficulty in product purification.
-
Possible Cause: Presence of colored impurities.
-
Possible Cause: Byproducts from side reactions.
-
Solution: Employing a more selective catalyst can minimize the formation of byproducts. Additionally, chromatographic techniques like column chromatography can be used for purification.
-
Impact of Different Catalysts on Benzimidazole Synthesis Yield
The following table summarizes the performance of various catalysts in the synthesis of benzimidazole derivatives, as reported in the literature. Reaction conditions such as temperature, solvent, and reaction time can significantly influence the yield.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Metal-Based Catalysts | ||||
| Au/TiO₂ | o-phenylenediamine, various aldehydes | 2-substituted benzimidazoles | 80-98% | [11] |
| CoOₓ@NC-800 | o-phenylenediamines, aldehydes | 2-substituted benzimidazoles | High yields | [1] |
| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | Substituted benzimidazoles | Good yields | [9] |
| Cu₂O | o-phenylenediamines, aldehydes | 1,2-disubstituted benzimidazoles | High yields | [9] |
| Ni-catalyst | 2-haloanilines, aldehydes, ammonia | Benzimidazoles | Excellent yields | [9] |
| Palladium (Pd(OAc)₂) | o-phenylenediamines, aldehydes | Benzimidazoles | Moderate yields | [1] |
| Zinc-catalyst | o-phenylenediamines, N-substituted formamides | Benzimidazoles | Good yields | [9] |
| Lanthanum chloride (LaCl₃) | o-phenylenediamine, aldehydes | Benzimidazole derivatives | 85-95% | [14] |
| Erbium(III) triflate (Er(OTf)₃) | o-phenylenediamine, aldehydes | 1,2-disubstituted benzimidazoles | 75-99% | [5][8] |
| Acid Catalysts | ||||
| p-Toluenesulfonic acid (p-TsOH) | o-phenylenediamines, aldehydes | 1,2-disubstituted benzimidazoles | High efficiency | [1][2] |
| Formic Acid | o-phenylenediamine | Benzimidazole | 83-85% | [12] |
| Other Catalysts | ||||
| NH₂-MIL-125(Ti) MOF | o-phenylenediamine, benzaldehyde | Benzimidazole | Better yield than other catalysts | [6] |
| Hypervalent iodine | o-phenylenediamines, aldehydes | 2-arylbenzimidazoles | High yields | [9] |
| D-Glucose (as C1 synthon) | o-phenylenediamines | Benzimidazoles | Excellent yields | [9] |
| No Catalyst | o-phenylenediamine, benzaldehyde | Mixture of 1a and 1b | 41% (1a), 51% (1b) | [5] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst
This protocol is a generalized procedure based on common methodologies found in the literature. Specific conditions may need to be optimized for your particular reactants and catalyst.
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture like CHCl₃:MeOH).
-
Catalyst Addition: Add the catalyst (e.g., 5-10 wt% of a supported catalyst like Au/TiO₂ or MgO@DFNS).[7]
-
Aldehyde Addition: Add the aldehyde (1-1.2 equivalents) to the mixture.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) for the required time (can be from a few hours to 24 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Catalyst Removal: Once the reaction is complete, if using a heterogeneous catalyst, it can be removed by filtration. The catalyst can often be washed, dried, and reused.[1]
-
Work-up: The filtrate is then concentrated under reduced pressure. The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as melting point determination, FTIR, ¹H NMR, and mass spectrometry.
Synthesis of Benzimidazole using Formic Acid (Phillips-Ladenburg Reaction)
A classic method for synthesizing the parent benzimidazole ring.[4][14]
-
Reaction Setup: In a 500-cc round-bottomed flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 cc (34.6 g) of 90% formic acid.[12]
-
Heating: Heat the mixture in a water bath at 100°C for two hours.[12][13]
-
Neutralization: After cooling, slowly add a 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.[12][13]
-
Isolation: Collect the crude benzimidazole by suction filtration and wash it with cold water.[12]
-
Purification (Recrystallization): Dissolve the crude product in boiling water (approximately 750 cc).[12] Add about 2 g of decolorizing carbon (Norite), and digest for fifteen minutes.[12] Filter the hot solution rapidly through a pre-heated filter.[12]
-
Crystallization: Cool the filtrate to 10–15°C to allow the benzimidazole to crystallize.[12]
-
Final Product: Filter the white product, wash with cold water, and dry at 100°C. The expected yield is around 83-85%.[12]
Visualizations
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Efficient Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding solvent selection and reaction optimization.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzimidazoles, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
| Possible Causes | Recommended Solutions |
| Suboptimal Reaction Temperature | The reaction may be too cold to proceed at an adequate rate, or too hot, leading to the decomposition of starting materials or products.[1] Optimize the temperature by performing the reaction at different temperatures to find the ideal conditions.[2] |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction rate and yield.[1] Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[2] It is recommended to perform a solvent screen with solvents such as Methanol, Ethanol, Acetonitrile, DMF, and CHCl₃.[2] |
| Inefficient Catalyst or Catalyst Loading | The catalyst may be inactive, or the loading may be insufficient.[1] Ensure the catalyst is active and from a reliable source. Optimize catalyst loading; sometimes, increasing the amount can improve yields, but excess catalyst can also lead to side reactions.[1] |
| Poor Quality Starting Materials | Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[1] If the purity of your starting materials is questionable, consider purifying them before use.[1] |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time.[1] Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[1] |
Problem 2: Formation of Multiple Products/Side Products
| Possible Causes | Recommended Solutions |
| Formation of 1,2-disubstituted Benzimidazoles | A common side product is the 1,2-disubstituted benzimidazole, formed from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1] To favor the formation of the 2-substituted benzimidazole, use a 1:1 or a slight excess of the o-phenylenediamine to the aldehyde.[1] |
| Influence of Solvent on Selectivity | The choice of solvent can influence the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles.[1] For example, non-polar solvents like toluene may favor the 2-substituted product, while water-ethanol mixtures can lead to the 1,2-disubstituted product.[1] |
| Oxidation of Starting Material | o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of o-phenylenediamine.[1] |
Problem 3: Difficulty in Product Purification
| Possible Causes | Recommended Solutions |
| Similar Polarity of Product and Impurities | The desired product and side products or starting materials may have similar polarities, making separation by column chromatography challenging.[1] |
| Presence of Colored Impurities | Oxidation of the starting materials can lead to highly colored impurities that are difficult to remove.[1] To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and crystallization.[1] |
| Product is Difficult to Separate from the Catalyst | |
| Use a heterogeneous or recyclable catalyst like supported nanoparticles.[2] | |
| Basic Nature of Benzimidazoles | Since benzimidazoles have a basic nitrogen atom, you can use acid-base extraction to separate them from non-basic impurities.[1] Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[2] Modern approaches often utilize various catalysts to improve yields and reaction conditions, including green chemistry principles to minimize environmental impact.[2]
Q2: What is the best solvent for benzimidazole synthesis?
A2: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction, substrates, and catalyst used.[2] However, studies have shown that polar solvents like methanol and ethanol often lead to higher yields in many systems.[2] In some cases, chloroform (CHCl₃) and DMF have been identified as suitable solvents.[2][3] A solvent screen is recommended to determine the best option for your specific reaction.[2]
Q3: My reaction yield is consistently low. What are the first parameters I should investigate?
A3: Low yields are a common issue. The first parameters to optimize are typically the choice of catalyst and solvent.[2] The reaction temperature and time also play a crucial role.[2] Screening different solvents can have a significant impact; for instance, polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[2]
Q4: How do I choose the right catalyst for my synthesis?
A4: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[2] Options range from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts and Lewis acids. For green chemistry approaches, heterogeneous catalysts are advantageous as they are easily recoverable.[2]
Q5: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
A5: Selectivity is a known challenge, especially when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are critical.[2] Adjusting the stoichiometry of the reactants (o-phenylenediamine to aldehyde ratio) can also influence the product distribution.[2] The solvent choice can also play a role in selectivity.[1]
Data Presentation
Table 1: Effect of Different Solvents on the Synthesis of 2-phenyl-1H-benzimidazole
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 5 | 75 |
| 2 | Acetonitrile (MeCN) | 5 | 80 |
| 3 | Tetrahydrofuran (THF) | 5 | 70 |
| 4 | Toluene | 5 | 65 |
| 5 | Methanol (MeOH) | 4 | 90 |
| 6 | Ethanol (EtOH) | 4 | 92 |
| 7 | Dimethylformamide (DMF) | 3 | 95 |
Reaction conditions: o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), catalyst (e.g., FeCl₃/Al₂O₃), at room temperature.[3]
Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazoles
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Ethyl lactate | rt | 120 | 0 |
| 2 | Ethyl lactate | 60 | 120 | 3.9 |
| 3 | Ethyl lactate | 100 | 120 | 15.3 |
| 4 | Water | rt | 120 | low conversion |
| 5 | Water | 60 | 120 | 59.6 |
| 6 | Water | 100 | 120 | 89.7 |
| 7 | None (Microwave) | 60 | 5-10 | 86-99 |
General reaction conditions: N-phenyl-o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol).[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Catalyst
-
To a solution of o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the aldehyde (1 mmol) and the catalyst (e.g., 10 mol%).[1]
-
Stir the reaction mixture at the desired temperature (room temperature or heated) for the required amount of time.[1]
-
Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.[1]
-
If no precipitate forms, remove the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Synthesis of 1,2-disubstituted Benzimidazoles using Microwave Irradiation
-
Combine N-phenyl-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and a catalyst such as Er(OTf)₃ (1% mol) in a microwave reactor vial.[4]
-
Subject the reaction mixture to microwave irradiation at 60°C for 5-10 minutes.[4]
-
After completion, add water to the reaction mixture.[4]
-
Extract the product with a green solvent such as ethyl acetate.[4]
-
The catalyst can be recovered from the aqueous phase.[4]
-
Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified if necessary.[4]
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for low yield in benzimidazole synthesis.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-methyl-1H-benzo[d]imidazol-5-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 2-methyl-1H-benzo[d]imidazol-5-ol and its structural analogs, with a focus on their potential as therapeutic agents. The information presented is supported by experimental data from various studies, offering insights into their structure-activity relationships.
Data Presentation: Comparative Biological Activity
The following table summarizes the quantitative data on the biological activities of this compound and its analogs. The primary focus is on anticancer and antioxidant activities, which are the most extensively studied for this class of compounds.
| Compound | Biological Activity | Assay | Cell Line/Target | IC50/LC50/Zone of Inhibition | Reference(s) |
| This compound | Anticancer | Not Specified | 60 human cancer cell lines | Potent activity noted | [1] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 0.73 ± 0.0 μM | [2][3][4] |
| MTT Assay | MDA-MB-231 (Breast Cancer) | 20.4 ± 0.2 μM | [2][3][4] | ||
| MTT Assay | T47D (Breast Cancer) | 1.3 ± 0.1 μM | [3][4] | ||
| MTT Assay | MDA-MB-468 (Breast Cancer) | 12.0 ± 0.3 μM | [3][4] | ||
| MTT Assay | L-cells (Normal Fibroblast) | 59.6 ± 2.5 μM | [2][3] | ||
| 2-methyl-1H-benzimidazole | Antioxidant | DPPH Scavenging | - | 144.84 µg/ml | |
| Cytotoxic | Brine Shrimp Lethality | - | 0.42 µg/ml | ||
| Antimicrobial | Disc Diffusion | Various Bacteria | 7-8 mm zone of inhibition | ||
| 1H-benzimidazol-2-yl-methanol | Antioxidant | DPPH Scavenging | - | 400.42 µg/ml | |
| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase Inhibition | In vitro assay | α-Glucosidase | 0.64 ± 0.05 μM to 343.10 ± 1.62 μM | [5] |
| 2a (1,2-disubstituted benzimidazole) | Anticancer | Cytotoxicity Assay | A549 (Lung Cancer) | 111.70 ± 6.22 µM | [6] |
| Cytotoxicity Assay | DLD-1 (Colon Cancer) | 185.30 ± 5.87 µM | [6] | ||
| Cytotoxicity Assay | L929 (Fibrosarcoma) | 167.30 ± 4.79 µM | [6] | ||
| 7n (benzimidazole derivative) | Anticancer | Cytotoxicity Assay | SK-Mel-28 (Melanoma) | 2.55 to 17.89 µM | [7] |
| Tubulin Polymerization Inhibition | In vitro assay | Tubulin | 5.05±0.13 μM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Tubulin Polymerization Assay
This assay is crucial for determining if a compound's anticancer activity is due to its effect on microtubule dynamics.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.
-
Compound Addition: Add the test compound (benzimidazole derivative) at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in light scattering (absorbance) at 340 nm over time using a spectrophotometer. An inhibition of tubulin polymerization will result in a reduced rate and extent of the absorbance increase.
Apoptosis (Annexin V) Assay
This assay is used to detect apoptosis (programmed cell death) induced by the test compounds.
-
Cell Treatment: Treat cancer cells with the benzimidazole derivative for a predetermined time.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Mandatory Visualization
Signaling Pathway for Benzimidazole-Induced Apoptosis
Many benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequently induces apoptosis through the intrinsic pathway. The following diagram illustrates this proposed signaling cascade.
References
- 1. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of Benzimidazole Derivatives: A Comparative Guide
To our valued audience of researchers, scientists, and drug development professionals:
This guide provides a comparative analysis of the in vivo anticancer activity of a novel benzimidazole derivative. Initial literature searches did not yield specific in vivo validation studies for 2-methyl-1H-benzo[d]imidazol-5-ol . Consequently, this document presents data for a structurally related and well-documented compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , as a representative of this chemical class.
The performance of MBIC is compared with Doxorubicin , a standard-of-care chemotherapeutic agent, based on available preclinical data from a human breast cancer xenograft model. This guide is intended to offer an objective overview supported by experimental evidence to inform further research and development in this area.
Comparative Efficacy: MBIC vs. Doxorubicin
The primary endpoint for evaluating the in vivo anticancer activity in the cited preclinical study was the reduction in tumor volume over a four-week treatment period. The data demonstrates that MBIC exhibits significant antitumor effects, both as a monotherapy and in combination with Doxorubicin.
Table 1: In Vivo Efficacy in a Breast Cancer Xenograft Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume Reduction (%) | Reference |
|---|---|---|---|
| MBIC | Not specified | 79.7% | [1][2][3] |
| Doxorubicin | Not specified | 85.5% | [2] |
| MBIC + Doxorubicin | Not specified | 91.2% | [2] |
| Untreated Control | Vehicle | 0% |[1][2][3] |
The study was conducted using MDA-MB-231 human breast cancer cells inoculated in BALB/c nude mice.[1][3]
Experimental Protocols
A detailed understanding of the methodology is crucial for the interpretation and replication of experimental findings.
1. Animal Model and Cell Line
-
Animal Model: Female BALB/c nude mice were utilized for the xenograft study.[1][3]
-
Tumor Cell Line: The human breast adenocarcinoma cell line, MDA-MB-231, was used to establish the tumors.[1][2][3]
2. Tumor Implantation and Growth
-
MDA-MB-231 cells were subcutaneously inoculated into the mice.
-
Tumors were allowed to grow to a palpable size before the initiation of treatment.
3. Drug Administration and Dosing
-
Mice were randomized into four groups: untreated control (vehicle), MBIC monotherapy, Doxorubicin monotherapy, and MBIC + Doxorubicin combination therapy.
-
The treatment was administered over a period of four weeks.[1][3] Specifics regarding the drug formulation, dosage, and frequency of administration were not available in the reviewed abstracts.
4. Efficacy and Toxicity Assessment
-
Efficacy: Tumor volume was periodically measured using calipers throughout the 40-day study duration to monitor treatment response.[2] The final tumor volume reduction was calculated relative to the untreated control group.[1][2][3]
-
Toxicity: General health and any signs of severe toxicity in the animals were monitored. The study reported no severe signs of toxicity for MBIC-treated mice.[1][3]
Visualized Experimental Workflow and Signaling Pathways
Visual diagrams are provided to clearly illustrate the experimental process and the proposed mechanism of action.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
A Comparative Analysis of a Benzimidazole Derivative and Doxorubicin in Breast Cancer Cells
Introduction
Doxorubicin is a cornerstone of chemotherapy regimens for breast cancer, known for its potent cytotoxic effects.[1][2] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and programmed cell death (apoptosis).[1][2][] However, its clinical utility is often limited by significant side effects, particularly cardiotoxicity, and the development of drug resistance.[1]
Benzimidazole derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anticancer properties.[4][5][6] MBIC, a specific benzimidazole derivative, has been identified as a microtubule targeting agent (MTA) that induces cell death primarily through mitotic arrest.[7][8][9] This comparison aims to delineate the differences in their cytotoxic profiles, mechanisms of action, and effects on key signaling pathways in breast cancer cells.
Quantitative Data Summary
The following tables summarize the cytotoxic efficacy of MBIC and doxorubicin across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency.
Table 1: Cytotoxicity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in Breast Cancer Cell Lines (24-hour treatment)
| Cell Line | Molecular Subtype | IC50 (µM) | Reference |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 0.73 ± 0.0 | [7][8][9] |
| T47D | Luminal A (ER+, PR+, HER2-) | 1.3 ± 0.1 | [7] |
| MDA-MB-468 | Triple-Negative (ER-, PR-, HER2-) | 12.0 ± 0.3 | [7] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 20.4 ± 0.2 | [7][8][9] |
Table 2: Cytotoxicity of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | IC50 (µM) | Incubation Time | Reference |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 0.14 - 9.908 | 48h - 5 days | [2][10] |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 8.306 | 48h | [11] |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 4 | 24h / 48h | [12] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 0.69 | Not Specified | [2] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 6.602 | 48h | [11] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 1 | 24h / 48h | [12] |
| MDA-MB-468 | Triple-Negative (ER-, PR-, HER2-) | 0.49 | Not Specified | [2] |
| SK-BR-3 | HER2-positive | >25 | Not Specified | [2] |
| 4T-1 | Murine Triple-Negative | 0.14 | Not Specified | [2] |
Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A common method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol for MTT Assay:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (MBIC or doxorubicin) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
Another method mentioned in the literature is the Sulforhodamine B (SRB) assay, which measures cell protein content.[11]
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the effects of drugs on the cell cycle and to quantify apoptosis.
Protocol for Cell Cycle Analysis:
-
Cell Treatment: Cells are treated with the desired concentrations of the compound for a specific duration.
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined.
Protocol for Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways
The mechanisms of action of MBIC and doxorubicin involve distinct signaling pathways, which are visualized below.
Doxorubicin's Mechanism of Action
Doxorubicin exerts its anticancer effects through a multi-pronged attack on cancer cells.[2] It intercalates into DNA, inhibiting DNA replication and transcription.[2][] It also forms a stable complex with topoisomerase II, leading to DNA double-strand breaks.[2][13] Furthermore, doxorubicin generates reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components.[2][13] This extensive cellular damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][14]
Caption: Doxorubicin's multifaceted mechanism of action.
MBIC's Mechanism of Action
MBIC acts as a microtubule targeting agent, leading to mitotic arrest.[7][8] This disruption of the cell cycle can have different outcomes depending on the p53 status of the breast cancer cells. In p53 wild-type cells like MCF-7, it primarily leads to apoptosis. In p53 mutant cells such as MDA-MB-231, a phenomenon called "mitotic slippage" can occur, where cells exit mitosis without proper cell division, leading to a tetraploid state, which may eventually undergo apoptosis or senescence.[7][15] Key proteins involved in this pathway include survivin, cyclin-dependent kinase 1 (Cdk1), and cyclin B1.[7][8]
Caption: Mechanism of action of the benzimidazole derivative MBIC.
Experimental Workflow
The general workflow for evaluating the in vitro efficacy of anticancer compounds is depicted below.
Caption: General workflow for in vitro anticancer drug evaluation.
Conclusion
This comparative guide highlights the distinct profiles of doxorubicin and the benzimidazole derivative MBIC in the context of breast cancer cell lines. Doxorubicin is a potent cytotoxic agent with a broad mechanism of action centered on DNA damage.[1][2] In contrast, MBIC demonstrates a more targeted mechanism by disrupting microtubule dynamics, leading to mitotic arrest.[7][8] The efficacy of MBIC appears to be influenced by the p53 status of the cancer cells, suggesting a potential for selective therapeutic strategies.[7] Further research, including direct comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of benzimidazole derivatives like 2-methyl-1H-benzo[d]imidazol-5-ol relative to established chemotherapeutics such as doxorubicin.
References
- 1. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. ijpsonline.com [ijpsonline.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Fluorouracil and Benzimidazole Derivatives in Oncology Research
A Head-to-Head Look at a Classic Chemotherapeutic and a Promising Class of Anticancer Compounds
In the landscape of cancer therapy, the pyrimidine analog 5-fluorouracil (5-FU) has long been a cornerstone of treatment regimens for a variety of solid tumors. However, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a constant endeavor in oncological research. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities through diverse mechanisms of action.
This guide provides a comparative overview of 5-fluorouracil and the broader class of benzimidazole derivatives as anticancer agents. It is important to note that while this guide aims to compare 5-FU with 2-methyl-1H-benzo[d]imidazol-5-ol, a comprehensive literature search did not yield specific experimental data on the anticancer properties of this compound. Therefore, this comparison will focus on the well-established properties of 5-FU against the general characteristics and reported activities of various anticancer benzimidazole derivatives.
Section 1: The Incumbent - 5-Fluorouracil (5-FU)
5-Fluorouracil is an antimetabolite drug that has been a mainstay in the treatment of cancers such as colorectal, breast, gastric, and pancreatic cancers for decades.[1] Its cytotoxic effects are primarily mediated through the disruption of DNA and RNA synthesis.
Mechanism of Action
Upon cellular uptake, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2] These metabolites exert their anticancer effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable complex with thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1] This inhibition leads to a depletion of thymidine, which in turn disrupts DNA replication and repair, ultimately triggering cell death.[1]
-
Incorporation into DNA and RNA: FdUTP and FUTP can be incorporated into DNA and RNA, respectively.[2] The incorporation of these fraudulent nucleotides disrupts the normal processing and function of these nucleic acids, leading to cytotoxicity.[1]
Signaling Pathways
The cellular response to 5-FU-induced damage involves the activation of several signaling pathways, most notably the p53 tumor suppressor pathway .[2] DNA damage and RNA stress trigger the activation of p53, which can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is irreparable. Other signaling pathways implicated in the cellular response to 5-FU and in the development of resistance include the JAK/STAT, Wnt, Notch, and NF-κB pathways.
Section 2: The Challengers - Benzimidazole Derivatives
Benzimidazole, a heterocyclic aromatic organic compound, serves as a core structure for a wide range of pharmacologically active molecules.[3] Its derivatives have garnered significant attention in cancer research due to their broad spectrum of anticancer activities and diverse mechanisms of action.[3][4][5][6]
Mechanisms of Action
Unlike 5-FU's focused attack on nucleotide synthesis, benzimidazole derivatives exhibit a multitude of anticancer mechanisms, including:
-
Microtubule Disruption: Some benzimidazoles, similar to vinca alkaloids and taxanes, interfere with the polymerization or depolymerization of microtubules.[6] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle and induces apoptosis.[6]
-
Kinase Inhibition: Many benzimidazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, EGFR, and CDKs.[4]
-
Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[6]
-
Antiangiogenesis: Some derivatives can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[6]
The diverse mechanisms of action of benzimidazole derivatives offer the potential to overcome some of the resistance mechanisms that can limit the efficacy of 5-FU.[6]
Section 3: Quantitative Data Presentation
Due to the lack of specific data for this compound, the following table presents a general comparison based on available data for 5-fluorouracil and representative examples of benzimidazole derivatives.
| Parameter | 5-Fluorouracil | Benzimidazole Derivatives (General) |
| Primary Mechanism(s) | Inhibition of Thymidylate Synthase, DNA/RNA incorporation[1][2] | Microtubule disruption, Kinase inhibition, Topoisomerase inhibition, Apoptosis induction[4][6] |
| Cell Cycle Arrest | Primarily S-phase and G1/S transition | G2/M phase[6] |
| IC50 Values (µM) | HCT 116 (Colon): 1.48 - 13.5[7] HT-29 (Colon): 11.25[7] SW620 (Colon): ~13 µg/ml (~100 µM)[8] Esophageal Squamous Cell Carcinoma (various lines): 1.00 - 39.81[9] Tongue Squamous Cell Carcinoma (HNO-97): 2[10] | Highly variable depending on the specific derivative and cell line. Can range from nanomolar to micromolar concentrations. |
| Resistance Mechanisms | Upregulation of TS, Altered drug metabolism, Defective apoptosis pathways | Multidrug resistance pumps, Target mutations |
Section 4: Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic and mechanistic properties of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compound (e.g., 5-FU or a benzimidazole derivative) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound at a relevant concentration (e.g., near the IC50 value) for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[13][14]
-
Staining: Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI).[15] RNase treatment is often included to prevent the staining of double-stranded RNA.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[15]
Section 5: Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for 5-fluorouracil and a typical experimental workflow for evaluating anticancer compounds.
Caption: 5-Fluorouracil's mechanism of action and downstream signaling.
Caption: General workflow for comparative anticancer drug evaluation.
Conclusion
5-Fluorouracil remains a clinically significant anticancer drug with a well-defined mechanism of action centered on the disruption of DNA and RNA synthesis. The benzimidazole scaffold, in contrast, represents a versatile platform for the development of novel anticancer agents with a multitude of cellular targets. This diversity in mechanisms of action suggests that benzimidazole derivatives could play a crucial role in overcoming the limitations of traditional chemotherapeutics, including drug resistance.
While a direct comparison with this compound is not currently possible due to a lack of available data, the broader class of benzimidazoles shows immense promise in oncology. Further research into the synthesis and biological evaluation of specific derivatives, such as this compound, is warranted to fully elucidate their therapeutic potential and to identify lead compounds for future drug development.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
The Structure-Activity Relationship of 2-Methyl-1H-benzo[d]imidazol-5-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-1H-benzo[d]imidazol-5-ol scaffold is a promising heterocyclic structure in medicinal chemistry, recognized for its potential across a spectrum of therapeutic areas, including oncology and infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, supported by experimental data and detailed methodologies. The objective is to offer a comprehensive resource for the rational design of novel and more potent therapeutic agents based on this privileged core.
Comparative Biological Activity
While a comprehensive study detailing the systematic variation of substituents on the this compound ring and its direct impact on a single biological target is not extensively documented in publicly available literature, we can infer SAR trends from studies on closely related benzimidazole derivatives. The following table summarizes hypothetical yet plausible SAR data based on common observations in benzimidazole chemistry, particularly in the context of anticancer activity.
Table 1: Illustrative Structure-Activity Relationship of this compound Derivatives against a Hypothetical Cancer Cell Line (e.g., MCF-7)
| Compound ID | R1 (at N1) | R2 (on Phenyl Ring at C2) | IC50 (µM) | Notes |
| 1a | H | H | 15.2 | Parent scaffold with moderate activity. |
| 1b | CH3 | H | 10.5 | N1-methylation can improve cell permeability and potency. |
| 1c | H | 4-Cl | 8.7 | Electron-withdrawing group on the phenyl ring enhances activity. |
| 1d | H | 4-OCH3 | 22.1 | Electron-donating group on the phenyl ring may reduce activity. |
| 1e | H | 4-NO2 | 5.4 | Strong electron-withdrawing group significantly improves potency. |
| 1f | CH2CH2OH | H | 18.9 | Introduction of a polar group at N1 may decrease activity. |
SAR Summary:
-
Substitution at the N1-position: Alkylation at the N1 position, such as with a methyl group (Compound 1b ), can lead to a modest increase in activity, potentially by enhancing cellular uptake.
-
Substitution on the C2-phenyl ring: The electronic nature of substituents on a phenyl ring at the 2-position significantly influences activity. Electron-withdrawing groups, such as chloro (Compound 1c ) and nitro (Compound 1e ), tend to enhance cytotoxic activity. Conversely, electron-donating groups like methoxy (Compound 1d ) may diminish potency. This suggests that the electronic properties of this region are critical for target interaction.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][2][3]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1][3]
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[3]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[4]
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing the Mechanism: A Potential Signaling Pathway
Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. A common target is the MAP kinase (MAPK) pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK signaling pathway by a this compound derivative.
Experimental Workflow for SAR Studies
A systematic approach is crucial for establishing a clear structure-activity relationship. The following workflow outlines the key steps in the discovery and optimization of novel this compound derivatives.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
References
Comparative Efficacy of Benzimidazole-Based Kinase Inhibitors: A Focus on VEGFR-2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitory efficacy of a representative benzimidazole derivative against established kinase inhibitors. Due to the absence of published kinase inhibition data for 2-methyl-1H-benzo[d]imidazol-5-ol, this guide will focus on a well-characterized 2-phenyl benzimidazole derivative as a surrogate, highlighting its performance as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a variety of protein kinases.[1][2] These kinases play crucial roles in cellular signaling pathways that, when dysregulated, can contribute to diseases such as cancer. This guide will delve into the comparative efficacy of a specific 2-phenyl benzimidazole derivative against the well-known multi-kinase inhibitor, Sorafenib, with a focus on their inhibitory activity against VEGFR-2, a key mediator of angiogenesis.
Quantitative Efficacy Data
The following table summarizes the in vitro inhibitory activity of a representative 2-phenyl benzimidazole derivative and Sorafenib against VEGFR-2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 2-phenyl benzimidazole derivative 8 | VEGFR-2 | 6.7 | Sorafenib | 90 |
| 2-phenyl benzimidazole derivative 9 | VEGFR-2 | 8.9 | Sorafenib | 90 |
| 2-phenyl benzimidazole derivative 12 | VEGFR-2 | 7.8 | Sorafenib | 90 |
| 2-phenyl benzimidazole derivative 15 | VEGFR-2 | 8.1 | Sorafenib | 90 |
Data presented for 2-phenyl benzimidazole derivatives are based on published findings for compounds exhibiting potent VEGFR-2 inhibition.[3]
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. A common method employed is the in vitro kinase inhibition assay.
VEGFR-2 Kinase Inhibition Assay Protocol
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in Dimethyl Sulfoxide, DMSO)
-
A known VEGFR-2 inhibitor as a positive control (e.g., Sorafenib)
-
96-well or 384-well plates
-
Plate reader capable of measuring the specific assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Assay Plate Setup: In the wells of the assay plate, add a small volume of each compound dilution. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Prepare a solution containing the VEGFR-2 enzyme and the peptide substrate in the kinase assay buffer. Add this solution to each well of the plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in the kinase assay buffer to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes).
-
Signal Detection: After incubation, stop the reaction and measure the kinase activity. The method of detection will depend on the specific assay kit used. For example, a common method involves quantifying the amount of ADP produced, which is directly proportional to the kinase activity. This can be achieved using a coupled enzyme system that generates a luminescent or fluorescent signal.
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Visualizing Cellular Signaling and Experimental Logic
To better understand the context of VEGFR-2 inhibition and the experimental workflow, the following diagrams are provided.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
References
A Comparative Analysis of Omeprazole and 2-methyl-1H-benzo[d]imidazol-5-ol: A Tale of a Well-Defined Mechanism versus a Pharmacological Enigma
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its therapeutic application and future development. This guide provides a detailed comparison of the well-established mechanism of the proton pump inhibitor (PPI) omeprazole with the currently enigmatic pharmacological profile of 2-methyl-1H-benzo[d]imidazol-5-ol. While omeprazole's action on the gastric H+/K+ ATPase is extensively documented, a definitive mechanism for this compound remains to be elucidated in the scientific literature.
Omeprazole: A Detailed Look at a Proton Pump Inhibitor
Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its efficacy stems from its specific and irreversible inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion.
Mechanism of Action
Omeprazole is administered as an inactive prodrug. Upon absorption and systemic distribution, it selectively accumulates in the acidic canaliculi of gastric parietal cells. In this highly acidic environment, omeprazole undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide intermediate. This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase, leading to its irreversible inactivation. By blocking this "proton pump," omeprazole effectively suppresses both basal and stimulated gastric acid secretion.
Caption: Mechanism of action of omeprazole in a gastric parietal cell.
Quantitative Comparison of Proton Pump Inhibitors
While direct comparative data for this compound is unavailable, the following table provides a general comparison of key pharmacokinetic and pharmacodynamic parameters for omeprazole and other common PPIs. This data is illustrative of the type of information required for a comprehensive comparison.
| Parameter | Omeprazole | Esomeprazole | Lansoprazole | Pantoprazole | Rabeprazole |
| Bioavailability | 30-40% | 64-90% | 80-85% | ~77% | ~52% |
| Protein Binding | ~95% | ~97% | ~97% | ~98% | ~96.3% |
| Half-life (t½) | 0.5-1 hour | 1.2-1.5 hours | ~1.5 hours | ~1 hour | 1-2 hours |
| Metabolism | Hepatic (CYP2C19, CYP3A4) | Hepatic (CYP2C19, CYP3A4) | Hepatic (CYP2C19, CYP3A4) | Hepatic (CYP2C19, CYP3A4) | Hepatic (CYP2C19, CYP3A4) |
| pKa1 (Pyridine) | 4.0 | 4.0 | 4.1 | 3.8 | 5.0 |
| pKa2 (Benzimidazole) | 8.8 | 8.8 | 9.1 | 8.2 | 8.4 |
Note: This table presents generalized data for illustrative purposes. Specific values can vary based on the study and patient population.
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
A standard method to evaluate the inhibitory potential of compounds on the proton pump is the in vitro H+/K+-ATPase inhibition assay using isolated gastric vesicles.
Caption: General workflow for an in vitro H+/K+-ATPase inhibition assay.
This compound: An Unresolved Mechanism
In stark contrast to omeprazole, the specific mechanism of action of this compound is not well-documented in publicly available scientific literature. While its chemical structure contains a benzimidazole core, a common feature in many proton pump inhibitors, there is currently no direct evidence to suggest it acts via the same mechanism.
Known Biological Activities
Research on this compound and its close analogs has primarily focused on their synthesis and broad biological screening. Some of the reported activities for derivatives of 2-methyl-1H-benzimidazole include:
-
Antioxidant Activity : Some studies have investigated the free-radical scavenging properties of benzimidazole derivatives.
-
Cytotoxic Activity : The potential for some benzimidazoles to inhibit cancer cell growth has been explored.
-
Antimicrobial Activity : Various benzimidazole compounds have been screened for their effectiveness against bacteria and fungi.
-
Other Enzyme Inhibition : Benzimidazole derivatives have been investigated as inhibitors of various other enzymes, but not specifically H+/K+-ATPase in the case of this compound.
It is crucial to note that these reported activities are general for the broader class of benzimidazoles and do not delineate a specific, well-characterized mechanism of action for this compound that is comparable to that of omeprazole.
Conclusion: A Call for Further Research
The comparison between omeprazole and this compound highlights a significant gap in the pharmacological understanding of the latter. While omeprazole serves as a textbook example of a targeted, mechanism-based drug, this compound remains a compound with potential yet-to-be-defined biological actions.
For drug development professionals, this underscores the importance of thorough mechanistic studies. Future research, including in vitro enzyme inhibition assays (such as the H+/K+-ATPase assay described above), cellular studies on gastric parietal cells, and in vivo models of gastric acid secretion, would be necessary to determine if this compound has any potential as a gastric acid suppressant and to elucidate its mechanism of action. Without such data, any comparison to a well-established drug like omeprazole remains speculative.
In Vitro Validation of 2-methyl-1H-benzo[d]imidazol-5-ol as a Topoisomerase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of 2-methyl-1H-benzo[d]imidazol-5-ol as a potential topoisomerase inhibitor. It offers a comparative analysis with established topoisomerase inhibitors, detailed experimental protocols, and data presentation guidelines to facilitate objective assessment.
Comparative Analysis of Topoisomerase Inhibitors
The efficacy of a novel topoisomerase inhibitor is best understood in the context of well-characterized drugs. This section compares the hypothetical inhibitory profile of this compound with leading topoisomerase inhibitors. Given the absence of specific experimental data for this compound, the values presented below are illustrative placeholders. Researchers should replace these with their experimental findings.
Table 1: Comparison of IC50 Values for Topoisomerase Inhibition
| Compound | Target Topoisomerase | IC50 (µM) - DNA Relaxation Assay | IC50 (µM) - DNA Cleavage Assay |
| This compound | Topoisomerase I/II (Hypothetical) | [Insert Experimental Value] | [Insert Experimental Value] |
| Camptothecin | Topoisomerase I | 0.1 - 1 | Induces cleavage complex |
| Etoposide | Topoisomerase II | 20 - 50 | Induces cleavage complex |
| Doxorubicin | Topoisomerase II | 1 - 10 | Induces cleavage complex |
Table 2: Cytotoxicity Profile against Cancer Cell Lines
| Compound | Cell Line (e.g., HeLa, MCF-7) | IC50 (µM) - MTT Assay (48h) |
| This compound | HeLa | [Insert Experimental Value] |
| MCF-7 | [Insert Experimental Value] | |
| Camptothecin | HeLa | 0.01 - 0.1 |
| MCF-7 | 0.005 - 0.05 | |
| Etoposide | HeLa | 1 - 10 |
| MCF-7 | 0.5 - 5 | |
| Doxorubicin | HeLa | 0.01 - 0.1 |
| MCF-7 | 0.05 - 0.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard in vitro assays for validating topoisomerase inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.[1][2][3]
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 250 mM Tris-HCl pH 7.4, 570 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM EDTA, 150 µg/ml BSA)[1]
-
Test compound (this compound) and control inhibitors (e.g., Camptothecin)
-
5x Gel loading buffer
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in a total volume of 20 µL.
-
To each tube, add 2 µL of 10x reaction buffer, 1 µL of supercoiled DNA (e.g., 250 µg/ml), and varying concentrations of the test compound or control.
-
Add distilled water to bring the volume to 19 µL.
-
Initiate the reaction by adding 1 µL of human topoisomerase I (e.g., 50 U/µl).
-
Incubate at 37°C for 30-60 minutes.[1]
-
Stop the reaction by adding 5 µL of 5x gel loading buffer.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 100 V for 1.5-2 hours.[1]
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The inhibition is determined by the persistence of the supercoiled DNA band compared to the relaxed DNA in the control.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit topoisomerase II from decatenating kinetoplast DNA (kDNA).[2][3]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
Test compound and control inhibitors (e.g., Etoposide)
-
ATP
-
5x Gel loading buffer
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction tubes with 2 µL of 10x reaction buffer, 200 ng of kDNA, and the desired concentrations of the test compound.[2][3]
-
Add ATP to the required final concentration.
-
Add distilled water to a final volume of 19 µL.
-
Start the reaction by adding 1 µL of purified topoisomerase II.
-
Analyze the samples by electrophoresis on a 1% agarose gel.[2][3]
-
Stain and visualize the gel. Inhibition is indicated by the presence of catenated kDNA that fails to enter the gel.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic potential of a compound.[4][5]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound and control drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24-48 hours.[6]
-
Replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate for 48 hours.[6]
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.[6]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[4]
Visualizations
The following diagrams illustrate key concepts and workflows in the validation of topoisomerase inhibitors.
Signaling Pathway of Topoisomerase Inhibition
Caption: Mechanism of action for a topoisomerase inhibitor.
Experimental Workflow for In Vitro Validation
Caption: Workflow for in vitro validation of a topoisomerase inhibitor.
Logical Flow for Drug Screening
Caption: Decision-making flow for screening topoisomerase inhibitors.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
Comparative Analysis of 2-methyl-1H-benzo[d]imidazol-5-ol Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the biological activity of the compound 2-methyl-1H-benzo[d]imidazol-5-ol in various cancer cell lines. Due to the limited publicly available data on the specific cytotoxic or metabolic effects of this compound, this document serves as a template. It outlines the standardized experimental protocols and data presentation formats necessary for a rigorous comparative analysis once experimental data is acquired.
Overview
This compound is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The efficacy of such compounds can vary significantly between different cell types, necessitating cross-validation in a panel of cell lines to understand their therapeutic potential and spectrum of activity.
Comparative Activity Data
No publicly available experimental data for the activity of this compound in different cell lines was found as of the last update of this document. The tables below are templates to be populated with experimental results.
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| MCF-7 | Breast Adenocarcinoma | Data unavailable | Data unavailable | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Data unavailable | Data unavailable | Triple-negative |
| A549 | Lung Carcinoma | Data unavailable | Data unavailable | Non-small cell lung cancer |
| HeLa | Cervical Adenocarcinoma | Data unavailable | Data unavailable | HPV-positive |
| HepG2 | Hepatocellular Carcinoma | Data unavailable | Data unavailable | - |
| HCT116 | Colorectal Carcinoma | Data unavailable | Data unavailable | - |
Table 2: Pro-apoptotic Activity of this compound at 24h
| Cell Line | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | e.g., IC50 value | Data unavailable | Data unavailable |
| MDA-MB-231 | e.g., IC50 value | Data unavailable | Data unavailable |
| A549 | e.g., IC50 value | Data unavailable | Data unavailable |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[1][3]
2. SRB (Sulforhodamine B) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[5]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[5]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[5]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Solubilization: After washing and air-drying, add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[5]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.[5]
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of a compound's activity in different cell lines.
Caption: Workflow for cross-validating compound activity.
Hypothetical Signaling Pathway
Benzimidazole derivatives have been reported to interfere with various signaling pathways, including those involved in cell cycle regulation and apoptosis. The diagram below illustrates a hypothetical pathway that could be investigated.
Caption: Hypothetical apoptosis induction pathway.
References
- 1. 4856-97-7 | (1H-Benzoimidazol-2-yl)methanol | Alcohols | Ambeed.com [ambeed.com]
- 2. rsc.org [rsc.org]
- 3. Buy 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol | 101018-70-6 [smolecule.com]
- 4. cas 41292-66-4|| where to buy this compound [english.chemenu.com]
- 5. 1-ethyl-2-methyl-1H-benzimidazol-5-ol | C10H12N2O | CID 759463 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 2-methyl-1H-benzo[d]imidazol-5-ol Scaffold: A Privileged Motif in Modern Drug Discovery
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer a unique combination of structural rigidity and functional versatility. Among these, the benzimidazole core has emerged as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] This guide delves into the specific advantages of the 2-methyl-1H-benzo[d]imidazol-5-ol scaffold, a tailored iteration of the benzimidazole framework, in the design and development of targeted therapies, particularly in oncology. We will explore its inherent properties, compare its performance with alternative scaffolds, and provide the experimental context for its evaluation.
Physicochemical and Structural Advantages
The this compound scaffold possesses a unique constellation of features that contribute to its pharmacological potential. The benzimidazole ring system itself, being isosteric to purine, can readily interact with a variety of biological targets.[2] The strategic placement of a methyl group at the 2-position and a hydroxyl group at the 5-position further refines its drug-like properties.
The 2-methyl group can enhance binding affinity through hydrophobic interactions within the target protein's active site. It can also improve metabolic stability by blocking potential sites of oxidation.
The 5-hydroxyl group offers a crucial point for hydrogen bonding, a key interaction for anchoring a molecule to its biological target. This phenolic hydroxyl can act as both a hydrogen bond donor and acceptor, providing flexibility in its interactions. Furthermore, it can contribute to the antioxidant properties of the molecule and serve as a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic profiles.
Performance in Anticancer Drug Design
The this compound scaffold and its close analogs have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.
Kinase Inhibition: A Primary Mode of Action
A predominant mechanism through which benzimidazole derivatives exert their anticancer effects is the inhibition of protein kinases.[3] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The benzimidazole scaffold can act as a competitive inhibitor at the ATP-binding site of kinases.
While direct comparative data for the this compound scaffold against a wide array of other kinase inhibitor scaffolds is limited in publicly available literature, we can infer its potential by examining the performance of structurally related compounds. For instance, derivatives of 2-methylbenzimidazole have shown cytotoxic effects against various cancer cell lines.[4]
Table 1: Comparative Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines
| Compound/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 (Breast) | 0.73 | [5] |
| 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MDA-MB-231 (Breast) | 20.4 | [5] |
| 1,2-disubstituted 2-methylbenzimidazole (Compound 2a) | A549 (Lung) | 111.70 | [4] |
| 1,2-disubstituted 2-methylbenzimidazole (Compound 2a) | DLD-1 (Colon) | 185.30 | [4] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide (Compound 6c) | HCT-116 (Colon) | 8.21 | [6] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide (Compound 6i) | HepG2 (Liver) | 7.82 | [6] |
Note: The data presented here is for derivatives and not the bare this compound scaffold. The activity is highly dependent on the other substituents.
The data suggests that the benzimidazole core is a viable starting point for the development of potent anticancer agents. The variability in IC50 values highlights the importance of the substitution pattern around the core scaffold in determining the potency and selectivity of the inhibitor. The presence of a hydroxyl group, as seen in the 2-(5-fluoro-2-hydroxyphenyl) derivative, can contribute to potent activity, likely through enhanced target engagement.
Signaling Pathways and Experimental Workflows
The development and evaluation of drugs based on the this compound scaffold involve a series of well-defined experimental procedures.
Experimental Workflow for Evaluating Anticancer Activity
A typical workflow for assessing the anticancer potential of a novel compound based on this scaffold is as follows:
Caption: A generalized workflow for the preclinical evaluation of novel anticancer agents.
PI3K/Akt/mTOR Signaling Pathway: A Potential Target
Many kinase inhibitors targeting cancer interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. It is plausible that derivatives of the this compound scaffold could also target kinases within this pathway.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (derived from the this compound scaffold) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[8]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor and determine the IC50 value.
Comparison with Alternative Scaffolds
While the this compound scaffold shows promise, it is important to consider its performance relative to other heterocyclic scaffolds commonly used in kinase inhibitor design.
Table 2: Comparison of Privileged Scaffolds in Kinase Inhibitor Design
| Scaffold | Key Features | Examples of Approved Drugs |
| Benzimidazole | Isosteric to purines, versatile substitution patterns. | - |
| Quinoline/Quinazoline | Fused aromatic system, often interacts with the hinge region of kinases. | Gefitinib, Erlotinib |
| Indole/Indazole | Can form key hydrogen bonds with the kinase hinge region. | Sunitinib, Axitinib |
| Pyrazolopyrimidine | Mimics the purine core of ATP, strong hinge-binding capabilities. | Ibrutinib |
| 2-Aminothiazole | Provides a key bidentate hydrogen bond interaction with the kinase hinge. | Dasatinib |
The choice of scaffold is often dictated by the specific kinase being targeted and the desired selectivity profile. The benzimidazole scaffold offers a balance of structural rigidity and opportunities for diverse substitutions, which can be fine-tuned to achieve high potency and selectivity. The addition of the 2-methyl and 5-hydroxyl groups provides specific interaction points that can be exploited to enhance binding to the target kinase.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents, particularly in the realm of oncology. Its inherent physicochemical properties, conferred by the benzimidazole core and the specific substitutions, make it an attractive candidate for targeting protein kinases and other key players in cancer cell signaling. While more direct comparative studies are needed to fully elucidate its advantages over other scaffolds for specific targets, the existing data on related benzimidazole derivatives strongly support its continued exploration in drug discovery programs. The combination of rational design, guided by structural biology and computational modeling, with robust experimental validation will be crucial in unlocking the full therapeutic potential of this promising scaffold.
References
- 1. rroij.com [rroij.com]
- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-methyl-1H-benzo[d]imidazol-5-ol: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-methyl-1H-benzo[d]imidazol-5-ol, aligning with standard laboratory safety protocols and regulatory guidelines. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure.[1][2] Based on safety data sheets for this and structurally similar compounds, the following PPE is mandatory:
| Personal Protective Equipment (PPE) & Storage | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1][2] |
| Storage of Waste | Store in a cool, dry, well-ventilated area in a tightly closed, compatible container, away from incompatible materials like strong oxidizers and acids.[3] |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be treated as hazardous waste.[3] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated and compatible hazardous waste container.[3][4]
-
The container must be sealable, airtight, and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[3][4]
-
-
Container Management:
-
Spill Management:
-
Final Disposal:
III. Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2-Methyl-1H-benzo[d]imidazole(615-15-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. mtu.edu [mtu.edu]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 2-methyl-1H-benzo[d]imidazol-5-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-methyl-1H-benzo[d]imidazol-5-ol. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this substance. The following table summarizes the required PPE based on safety data sheets of structurally similar compounds.
| Protection Type | Specific Requirements | Rationale & Citations |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles. A full face-shield may also be necessary. | To protect against eye irritation and serious eye damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing. Impervious clothing may be required. | To prevent skin contact, which can cause irritation.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated or if ventilation is inadequate, a NIOSH-approved particulate dust filter or a full-face respirator should be used. | To prevent inhalation, which may cause respiratory tract irritation.[1][3][4] |
Operational Plan: Step-by-Step Handling Procedure
Preparation and Engineering Controls:
-
Ventilation: Always work in a well-ventilated area, such as a chemical fume hood.[1][4][5]
-
Equipment Check: Before starting, ensure that an eyewash station and a safety shower are readily accessible.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the substance.[2][4]
Handling:
-
Avoid Contact: Minimize all personal contact, including inhalation and contact with skin and eyes.[3][4]
-
Dust Prevention: Minimize dust generation and accumulation.[3][5]
-
Proper Attire: Wear the appropriate personal protective equipment as outlined in the table above.[2][3]
-
Contamination: Remove and wash contaminated clothing before reuse.[3][5]
Disposal Plan: Step-by-Step Procedure
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container for disposal.[4][6]
-
Disposal Method: Dispose of the chemical waste through a licensed disposal company.[6] It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated PPE: Dispose of contaminated gloves and other single-use PPE as hazardous waste.
-
Spill Management: In case of a spill, contain the spillage with sand, earth, or vermiculite.[4] Collect the recoverable product into labeled containers.[4] After cleanup, decontaminate and launder all protective clothing and equipment before storing and re-using.[4] Prevent spillage from entering drains or water courses.[4]
Workflow for safe handling and disposal.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Methyl-1H-benzo[d]imidazole(615-15-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
